N-Fmoc-2-(1-aminocyclobutyl)acetic acid
Description
The exact mass of the compound 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19(24)12-21(10-5-11-21)22-20(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXHDNMTIOCPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199775-14-8 | |
| Record name | 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: N-Fmoc-2-(1-aminocyclobutyl)acetic acid
This guide serves as an advanced technical resource for N-Fmoc-2-(1-aminocyclobutyl)acetic acid , a critical building block in the design of peptidomimetics and foldamers.
CAS Number: 1550436-68-4 Synonyms: Fmoc-β-homocyclobutyleucine (analog), 2-(1-(Fmoc-amino)cyclobutyl)acetic acid, Fmoc-ACBA.
Executive Summary
This compound is a conformationally constrained
Chemical Identity & Properties
The following data establishes the baseline for quality control and stoichiometric calculations in solid-phase peptide synthesis (SPPS).
| Property | Specification |
| CAS Number | 1550436-68-4 (Fmoc-protected) 58885-90-8 (Free acid precursor) |
| IUPAC Name | 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid |
| Molecular Formula | C |
| Molecular Weight | 351.40 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; sparingly soluble in water |
| Purity Standard | |
| Storage | 2–8°C, desiccated, protected from light |
Structural Significance & Mechanism
The "Gem-Disubstituted" Effect
This compound belongs to the class of
-
Thorpe-Ingold Effect: The cyclobutane ring restricts the rotation around the
bond. In peptide sequences, this pre-organizes the backbone, reducing the entropic penalty of folding. -
Proteolytic Resistance: The absence of a hydrogen atom at the
-position (quaternary center) and the atypical backbone length render the amide bond adjacent to this residue nearly uncleavable by standard proteases (e.g., chymotrypsin, pepsin).
Diagram: Structural Logic & Folding
The following diagram illustrates how the cyclobutyl constraint influences secondary structure compared to a linear
Figure 1: Mechanistic impact of the cyclobutyl constraint on peptide folding and stability.
Synthesis & Manufacturing Workflow
While often purchased, in-house synthesis may be required for isotopic labeling or if commercial stock is unavailable. The most robust route involves the Arndt-Eistert homologation of 1-aminocyclobutanecarboxylic acid (Ac4c).
Core Synthetic Pathway
-
Precursor: 1-Aminocyclobutanecarboxylic acid (Ac4c).
-
Protection: Fmoc-protection of Ac4c.
-
Activation: Formation of the mixed anhydride or acid chloride.
-
Diazotization: Reaction with diazomethane to form the
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water to yield the
-amino acid (homologation).
Protocol: Fmoc-Protection of Free Acid
If starting from the free amino acid salt (CAS 58885-90-8):
-
Dissolution: Dissolve 10 mmol of (1-aminocyclobutyl)acetic acid in 25 mL of 10% Na
CO . Cool to 0°C. -
Acylation: Add 10 mmol of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in 25 mL of Dioxane dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Work-up: Evaporate dioxane. Dilute aqueous phase with water. Extract with Et
O (2x) to remove unreacted Fmoc-OSu. -
Acidification: Acidify the aqueous layer to pH 2.0 with 1N HCl. The product will precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
. -
Purification: Recrystallize from EtOAc/Hexane.
Application Protocol: Solid Phase Peptide Synthesis (SPPS)
The steric hindrance of the cyclobutyl group makes coupling difficult. Standard protocols often fail, leading to deletion sequences.
Coupling Optimization Strategy
-
Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are superior to HBTU/HCTU for hindered amino acids.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred as an additive to reduce racemization and improve kinetics.
-
Solvent: Use a mixture of DMF/DCM (1:1). The DCM helps swell the resin and solubilize the hydrophobic Fmoc group.
Step-by-Step SPPS Cycle
Directive: Perform all steps under inert atmosphere (N
| Step | Reagent/Condition | Duration | Notes |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Monitor UV at 301 nm to ensure complete removal. |
| 2. Wash | DMF | 5 x 1 min | Thorough washing is critical to remove piperidine. |
| 3. Activation | 3 eq. Fmoc-AA, 2.9 eq. HATU, 6 eq. DIEA in DMF | 2 min (Pre-activation) | Pre-activate in a separate vial before adding to resin. |
| 4. Coupling | Activated solution + Resin | 2 - 4 hours | Double coupling is mandatory for this residue. |
| 5. Monitoring | Kaiser Test or Chloranil Test | N/A | If positive (blue), repeat coupling (Step 3-4). |
| 6. Capping | Acetic Anhydride / Pyridine | 10 min | Caps unreacted amines to prevent deletion sequences. |
Diagram: SPPS Decision Logic
This workflow ensures high-purity synthesis when incorporating hindered
Figure 2: Logic flow for coupling sterically hindered Fmoc-ACBA residues.
Therapeutic Utility & References
Therapeutic Applications
-
GLP-1 Analogs: Substitution of native alanine with (1-aminocyclobutyl)acetic acid in GLP-1 agonists has been shown to reduce degradation by DPP-IV while maintaining receptor potency.
-
Antimicrobial Peptides (AMPs): Incorporation into magainin or defensin analogs increases serum half-life.
-
CNS Drugs: The lipophilic nature of the cyclobutyl group improves blood-brain barrier (BBB) penetration compared to polar linear residues.
References
-
Chemical Identity: 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)acetic acid.[1] Parchem. Link
-
Precursor Data: (1-Aminocyclobutyl)acetic acid CAS 58885-90-8.[] BOC Sciences.[]
-
Synthesis Methodology: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. PMC. Link (Methodology adapted for hindered amino acids).
- Beta-Peptide Folding:Beta-Amino Acids in Foldamers. Seebach, D., et al. Helvetica Chimica Acta.
-
Fmoc-Protection Protocol: Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Lab, UCI. Link (General Fmoc protocols adapted).
Sources
The Imperative for Peptide Scaffolding: Introducing the Cyclobutane Constraint
An In-Depth Technical Guide to Cyclobutane-Based Peptidomimetics: Core Building Blocks for Modern Drug Discovery
Peptides are remarkable biological molecules, offering high potency and selectivity as therapeutic agents. However, their application in medicine is often hampered by inherent weaknesses, including poor metabolic stability due to proteolytic degradation and low bioavailability stemming from high conformational flexibility.[1][2] Peptidomimetics aim to overcome these challenges by modifying the peptide structure to retain biological activity while improving drug-like properties.[3] A powerful strategy in this field is the introduction of conformational constraints to lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding and enhancing stability.[4][5][6]
Among the various scaffolds used for this purpose, the cyclobutane ring has emerged as a uniquely valuable building block.[1][2] Its distinct three-dimensional and puckered structure provides a rigid framework that can effectively pre-organize the peptide backbone and appended side chains.[7][8][9] This guide serves as a technical resource for researchers and drug developers, detailing the synthesis, conformational properties, and applications of cyclobutane-based amino acid building blocks in the creation of next-generation therapeutics.
The Cyclobutane Scaffold: A Profile of Unique Physicochemical Properties
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties, which differ significantly from both acyclic chains and other cycloalkanes.[7][8][10]
-
Strain and Puckered Conformation: The cyclobutane ring possesses significant angle strain (26.3 kcal mol⁻¹), second only to cyclopropane.[7] To relieve torsional strain, it adopts a non-planar, puckered conformation.[7][8] This inherent three-dimensionality is a key feature, allowing chemists to "escape from flatland" and explore a more diverse chemical space compared to aromatic rings.[9][10]
-
Bond Geometry: The C-C bonds within the cyclobutane ring are elongated (approx. 1.56 Å) compared to standard alkanes (1.54 Å) due to 1,3 non-bonding repulsions.[7][8] This unique geometry influences the spatial positioning of substituents, providing distinct vectors for functional group display that are not achievable with other scaffolds.
-
Chemical Inertness and Metabolic Stability: Despite its strain, the cyclobutane ring is relatively inert compared to the more reactive cyclopropane ring, making it a stable scaffold under physiological conditions.[7][8] Its incorporation can mask potential sites of metabolism, thereby increasing the metabolic half-life of a drug candidate.[7][8]
These properties collectively allow cyclobutane rings to serve as conformationally restricted scaffolds, bioisosteric replacements for other groups (like alkenes or larger rings), and tools to improve a molecule's overall physicochemical profile.[7][8]
Synthesis of Cyclobutane Amino Acid (CBAA) Building Blocks
The accessibility of CBAA building blocks is crucial for their widespread adoption. While numerous synthetic routes exist, visible-light-mediated [2+2] photocycloaddition has become a premier method due to its mild conditions, scalability, and high functional group tolerance.[1][2][11] This approach typically involves the reaction of a dehydroamino acid with an olefin, catalyzed by a photosensitizer.
Experimental Protocol: Photocatalytic [2+2] Cycloaddition
This protocol is a generalized representation based on published methods for synthesizing cyclobutane α-amino acids.[1][2][11]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the N-protected α,β-dehydroamino acid (1.0 equiv.) and the desired styrene-type olefin (1.5-2.0 equiv.) in an appropriate solvent (e.g., CH₃CN) to a concentration of approximately 0.2 M.
-
Catalyst Addition: Add the iridium-based photocatalyst, such as [Ir(dFCF₃ppy₂)dtbpy]PF₆ (1-2 mol %), to the solution.
-
Degassing: Sparge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Seal the vessel and place it in proximity to a visible light source (e.g., a 456 nm blue LED lamp). Maintain stirring and a constant temperature (e.g., 20 °C) for the duration of the reaction (typically 24-48 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product using column chromatography (e.g., silica gel) to isolate the protected cyclobutane amino acid derivative.
-
Deprotection: The protecting groups (e.g., Boc, Fmoc, esters) can be removed using standard deprotection protocols (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc) to yield the final building block ready for peptide synthesis.[1][11]
Imposing Order: Conformational Control in Peptidomimetics
The primary function of a CBAA in a peptide sequence is to restrict conformational freedom. The rigid, puckered cyclobutane ring acts as a hinge, limiting the possible values of the peptide backbone's dihedral angles (phi, psi) and orienting the amino acid side chains in well-defined spatial vectors.[4][12]
The stereochemistry of the substituents on the cyclobutane ring (e.g., cis vs. trans isomers) is critical.[8] For example, incorporating a cis-1,3-disubstituted cyclobutane can mimic a tight turn, while a trans isomer might be used to project side chains in opposing directions. This pre-organization can stabilize specific secondary structures, such as β-turns or α-helices, which are often essential for binding to biological targets.[4][5][12]
Applications in Drug Discovery & Medicinal Chemistry
The ability to enforce specific conformations has made CBAA building blocks instrumental in several areas of drug discovery.
Stabilizing Helical Peptides for Targeting Protein-Protein Interactions (PPIs)
Many PPIs are mediated by α-helical domains. Peptides derived from these domains are promising therapeutics but are often unstructured in solution. "Peptide stapling" is a technique used to reinforce the helical structure. Cyclobutane-based amino acids have been designed with olefin-terminated side chains to act as rigid anchoring points for ring-closing metathesis.[4][5] The resulting cyclobutane-stapled peptides exhibit enhanced α-helicity, increased proteolytic stability, and improved biological activity compared to conventional hydrocarbon-stapled peptides.[4][5]
Engineering Cell-Penetrating Peptides (CPPs)
CPPs are short peptides capable of crossing cellular membranes, making them valuable vectors for drug delivery.[12][13] Their efficacy is highly dependent on the spatial arrangement of cationic residues (e.g., arginine). Incorporating CBAAs into CPP sequences helps create a rigid scaffold that pre-organizes the guanidinium groups into a topology optimal for cell membrane interaction and uptake.[12][14][15] Studies have shown that the rigidity imparted by the cyclobutane ring is a key parameter influencing cell penetration and biological activity.[12][14]
Development of Integrin Antagonists
Integrins are cell surface receptors involved in cell adhesion and signaling, and they are important targets in cancer therapy.[16] Peptidomimetic antagonists often mimic the native Arg-Gly-Asp (RGD) binding motif. Cyclobutane scaffolds have been successfully used as the central core to position the arginine and aspartic acid mimetic sidechains, leading to the development of potent and selective αvβ3 integrin antagonists.[16]
Summary of Biological Activity Data
| Application Area | Peptidomimetic Type | Key Finding(s) | Reference(s) |
| Antiviral (SARS-CoV-2) | Stapled Peptide (E₇-E₇ geometry) | Showed higher α-helicity and stronger biological activity than canonical stapled peptides. | [4][5] |
| Proteolytic Stability | Stapled Peptide | >50% of the cyclobutane-stapled peptide remained intact after 12 hours, versus ~5% for the linear peptide. | [4] |
| Cell Penetration (CPP) | Hybrid β,γ-Peptide | Dodecapeptide showed significant microbicidal activity against Leishmania parasites at 50 µM. | [12] |
| Conformational Control | Hybrid γ,γ-Peptide | Displayed a well-defined, rigid secondary structure with an average inter-guanidinium distance of 8–10 Å. | [14][15] |
| Integrin Antagonism | RGD Mimetic | Lead compounds incorporating a cyclobutane scaffold showed IC₅₀ < 1 μM in cell-based adhesion assays. | [16] |
Workflow for Peptidomimetic Design and Evaluation
The integration of CBAA building blocks into a drug discovery pipeline follows a systematic workflow.
Experimental Protocol: Incorporation of CBAA via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of a custom CBAA building block onto a growing peptide chain on a solid support resin.
-
Resin Preparation: Start with a pre-loaded or functionalized resin (e.g., Aminomethyl-ChemMatrix® resin).[12] Swell the resin in a suitable solvent like dichloromethane (DCM) followed by dimethylformamide (DMF).
-
Fmoc-Deprotection: If the resin or preceding amino acid is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 10-15 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Activation of CBAA: In a separate vessel, dissolve the Fmoc-protected CBAA building block (2-4 equiv. relative to resin loading), a coupling agent like HATU or HBTU (1.95 equiv.), and a base like DIPEA or N-methylmorpholine (4-6 equiv.) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling Reaction: Add the activated CBAA solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a qualitative test (e.g., Kaiser test) to check for free amines.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted free amines, treat the resin with a capping mixture, such as acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Global Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
-
Final Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by LC-MS and/or MALDI-TOF.
Conclusion and Future Outlook
Cyclobutane-based peptidomimetic building blocks represent a mature and powerful tool in modern medicinal chemistry. Their unique ability to impart rigid, three-dimensional conformational control allows for the rational design of peptides with enhanced stability, bioavailability, and potency.[4][7] The development of efficient synthetic methods, particularly visible-light photocatalysis, has made these valuable scaffolds more accessible than ever.[1][2]
Future advancements will likely focus on expanding the diversity of available CBAA building blocks with more complex and varied functionalization. The integration of computational modeling with synthetic chemistry will continue to refine the design of peptidomimetics with precisely tailored conformations for challenging biological targets, from intractable protein-protein interactions to novel enzyme classes, further solidifying the role of the cyclobutane scaffold as a cornerstone of therapeutic peptide design.
References
-
van der Kolk, R. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. Available at: [Link]
-
van der Kolk, R. et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Illa, O. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. Available at: [Link]
-
Li, J. et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(21), 6293-6299. Available at: [Link]
-
Goti, G. et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 332-339. Available at: [Link]
-
Goti, G. et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. Available at: [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]
-
Singleton, D. R. et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. Available at: [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... Available at: [Link]
-
Li, J. et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Available at: [Link]
-
Goti, G. et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Available at: [Link]
-
Martínez-Haya, R. et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3568. Available at: [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. Available at: [Link]
-
Illa, O. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. Available at: [Link]
-
Illa, O. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. DIGITAL.CSIC. Available at: [Link]
-
Oishi, S. et al. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures of Peptides: Conformational Analysis and Their Use in Rational Ligand Optimization. Chemistry & A European Journal, 23(13), 3094-3107. Available at: [Link]
-
Illa, O. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]
-
Kerres, S. et al. (2019). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... ResearchGate. Available at: [Link]
-
Abengozar, M. A. et al. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Pharmaceutics, 12(10), 978. Available at: [Link]
-
Carter, T. et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(11), 1891-1903. Available at: [Link]
-
Bratoeff, E. et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Synthesis, 12(6), 770-781. Available at: [Link]
-
Gershonov, E. et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(14), 2649-2657. Available at: [Link]
-
Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442. Available at: [Link]
-
Ortuño, R. M. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 219-235. Available at: [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Kumar, V. et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 7(22). Available at: [Link]
-
Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]
-
Hughes, P., & Clardy, J. (1988). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 53(20), 4793-4796. Available at: [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and properties of cyclopropane-derived peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Cyclobutane Amino Acids: Conformational Constraint and Metabolic Stability in Modern Drug Design
Executive Summary: The Strategic Value of Constraint
In the landscape of modern medicinal chemistry, the "magic methyl" effect is well known, but the cyclobutane ring represents a more profound structural intervention. Cyclobutane amino acids (CBAs) are not merely spacers; they are conformational locks . By restricting the rotation of the peptide backbone (
For the drug discovery scientist, CBAs offer three distinct tactical advantages:
-
Bioisosterism & Rigidity: They force side chains into specific vectors, mimicking bioactive turns (e.g.,
-turns) or locking pharmacophores into a bioactive conformation. -
Metabolic Shielding: The strained four-membered ring is unrecognized by most endogenous proteases, dramatically increasing the half-life (
) of peptide therapeutics. -
Transport Hijacking: Specific CBAs (e.g., ACBC) are high-affinity substrates for the LAT1 transporter, enabling blood-brain barrier (BBB) penetration.
Structural Dynamics & Stereochemistry
The cyclobutane ring is not planar; it exists in a puckered conformation (butterfly shape) to relieve torsional strain, typically fluctuating between
-
Cis/Trans Isomerism: The relative orientation of the amino and carboxylic acid groups dictates the secondary structure induction.
-
Cis-isomers often mimic
-turns or specific folded states. -
Trans-isomers extend the backbone, useful for
-sheet mimetics .
-
-
The "Pucker" Control: Substituents on the ring (C3/C4 positions) can lock the pucker into a specific energetic minimum, allowing the chemist to fine-tune the vector of the side chains with sub-angstrom precision.
Visualization: The Logic of Conformational Restriction
The following diagram illustrates how CBAs reduce the entropic cost of binding compared to flexible linear peptides.
Caption: Thermodynamic advantage of CBAs. Pre-organization minimizes entropy loss (
Synthetic Methodology: Visible Light Photocatalysis
Historically, CBAs were synthesized using high-energy UV irradiation, which often resulted in side reactions and poor functional group tolerance. The modern "gold standard" is Visible Light Photocatalyzed [2+2] Cycloaddition . This method allows for the direct coupling of dehydroamino acids with alkenes under mild conditions.[1]
Protocol: Synthesis of Cyclobutane -Amino Acids
Objective: Synthesis of protected 1-aminocyclobutane derivatives via Intermolecular [2+2] Cycloaddition. Scope: Applicable to N-protected dehydroamino acids and styrene derivatives.
Reagents & Setup:
-
Substrate: N-Boc-dehydroalanine methyl ester (1.0 equiv).
-
Olefin: 4-Methylstyrene (5.0 equiv).
-
Photocatalyst:
(2 mol%).[2] -
Solvent: Degassed Acetonitrile (MeCN).
-
Light Source: Blue LED (approx. 450 nm, 24-40 W).
Step-by-Step Workflow:
-
Preparation: In a Pyrex tube or vial, dissolve the N-Boc-dehydroalanine (0.2 mmol) and the Iridium photocatalyst (2 mol%) in anhydrous MeCN (2 mL).
-
Degassing (Critical): Oxygen quenches the triplet state of the catalyst. Sparge the solution with Argon for 15 minutes or use a freeze-pump-thaw cycle (3x).
-
Olefin Addition: Add the styrene derivative via syringe under Argon flow.
-
Irradiation: Place the reaction vessel 2–5 cm from the Blue LED source. Maintain temperature at ~25°C using a fan to prevent thermal degradation.
-
Monitoring: Irradiate for 12–24 hours. Monitor consumption of the starting material via TLC or LC-MS.
-
Workup: Evaporate solvent under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation:
-
NMR: Check for the disappearance of vinylic protons and the appearance of cyclobutane ring protons (typically
2.0–4.0 ppm). -
Stereochemistry: Use NOESY experiments to determine cis/trans configuration relative to the amino group.
-
Synthetic Pathway Diagram
Caption: Photocatalytic [2+2] cycloaddition mechanism via Triplet Energy Transfer (EnT) using Iridium catalysis.
Medicinal Chemistry Applications
A. Peptidomimetics: The "Beta-Turn" Inducer
One of the most powerful applications of CBAs is in peptide stapling without the need for macrocyclization.
-
Mechanism: Incorporating a CBA into a peptide sequence restricts the
and angles of the preceding and succeeding residues. -
Application: Replacing the
and residues of a -turn with a cis-cyclobutane amino acid can nucleate the turn, stabilizing the bioactive conformation of peptides targeting GPCRs. -
Data Point: Peptides containing CBAs often show
increase in proteolytic stability in human serum compared to their linear counterparts.
B. Neuroscience: GABA Analogues
-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter.[3][4] Its flexibility allows it to bind multiple receptor subtypes (GABA-A, GABA-B, GABA-C), leading to side effects.-
The CBA Solution: Constraining the GABA backbone into a cyclobutane ring creates ACBC (Aminocyclobutane carboxylic acid).
-
Selectivity:
-
cis-3-ACBC: Moderate GABA uptake inhibitor.[5]
-
trans-3-ACBC: Often exhibits higher potency or distinct receptor selectivity due to the "pinning back" of polar groups, preventing steric clash at the active site.
-
Advanced Targeting: The LAT1 Trojan Horse
A critical challenge in CNS drug discovery is crossing the Blood-Brain Barrier (BBB). The L-Type Amino Acid Transporter 1 (LAT1) is highly expressed at the BBB and in glioma cells.
1-aminocyclobutane-1-carboxylic acid (ACBC) is a non-metabolizable substrate for LAT1. It has higher affinity than leucine (the endogenous substrate) in many contexts.
Experimental Strategy: LAT1-Mediated Delivery
Researchers can conjugate drugs to the ACBC scaffold to "smuggle" them into the brain.
| Parameter | Leucine (Endogenous) | ACBC (Synthetic) | Implication |
| Affinity ( | ~20 | ~15-50 | ACBC competes effectively for transport. |
| Metabolism | Rapid (Protein synthesis) | Null | ACBC accumulates or passes through without degradation. |
| Transport Type | Exchange (Antiport) | Exchange (Antiport) | Requires intracellular glutamine for exchange. |
LAT1 Transport Mechanism Diagram
Caption: The LAT1 "Antiport" mechanism. ACBC conjugates enter the cell in exchange for intracellular Glutamine.
References
-
Gau, B. et al. (2022).
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." Journal of Organic Chemistry. Link (Verified via Source 1.3/1.5) -
Manko, A. et al. (2023). "Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition." Molecules. Link
-
Wong, C. et al. (2009). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid."[6][7] Neurochemical Research. Link
-
Ortuño, R.M. et al. (2021). "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." International Journal of Molecular Sciences. Link
-
Häfliger, P. et al. (2019). "The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer." International Journal of Molecular Sciences. Link
-
Kaur, G. et al. (2011). "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Journal of Peptide Science. Link
-
Reimann, S. et al. (2001).[8] "Cyclobutanes in Organic Synthesis." Chemical Reviews. Link
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
Technical Guide: Scalable Synthesis of Fmoc-3-Aminocyclobutanecarboxylic Acid (Fmoc-ACBA)
Topic: Technical Guide: Scalable Synthesis of Non-Proteinogenic Amino Acid Fmoc-ACBA Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Peptide Engineers
Executive Summary
3-Aminocyclobutanecarboxylic acid (ACBA) represents a critical class of conformationally restricted
Part 1: Strategic Analysis & Retrosynthesis
Structural Significance
Unlike flexible GABA analogs, ACBA locks the
-
Cis-isomer: Favors folded conformations (hairpins/turns) due to the proximity of the N- and C-termini (
orientation). -
Trans-isomer: Favors extended linear conformations (
orientation).
Retrosynthetic Logic
The most reliable pathway for generating both stereoisomers involves the reductive amination of 3-oxocyclobutanecarboxylic acid . This ketone intermediate serves as a divergent point:
-
Ring Construction: Achieved via double alkylation of "masked" acetone equivalents with malonates.
-
Stereodiversification: The ketone reduction determines the cis/trans ratio.
-
Orthogonal Protection: Fmoc installation ensures compatibility with Solid-Phase Peptide Synthesis (SPPS).
Figure 1: Retrosynthetic analysis of Fmoc-ACBA via the ketone intermediate.
Part 2: Core Synthesis Protocol
Phase 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This phase constructs the four-membered ring using a pseudo-Perkin condensation strategy.
Reagents:
-
Acetone, Bromine (or 1,3-dibromoacetone directly)[1]
-
Dimethyl malonate (or Malononitrile)
-
Base: Sodium ethoxide or Potassium tert-butoxide
Protocol:
-
Bromination: Acetone is brominated to generate 1,3-dibromoacetone. Caution: Lachrymator.
-
Cyclization: 1,3-dibromoacetone reacts with dimethyl malonate in the presence of base (e.g., NaOEt/EtOH) to form dimethyl 3-oxocyclobutane-1,1-dicarboxylate .
-
Hydrolysis & Decarboxylation:
-
Reflux the diester in 6M HCl for 4–6 hours.
-
The 1,1-dicarboxylic acid decarboxylates upon heating to yield 3-oxocyclobutanecarboxylic acid .[2]
-
Purification: Extract with ether, dry over MgSO
, and recrystallize from ethyl acetate/hexane. -
Yield Target: ~50-60% over 3 steps.
-
Phase 2: Reductive Amination & Isomer Separation
This step converts the ketone to the primary amine. The choice of reducing agent influences the cis/trans ratio.
Reagents:
-
Hydroxylamine hydrochloride (
) or Ammonium Acetate ( ) -
Reducing Agent: Sodium Cyanoborohydride (
) or /Pd-C -
Solvent: Methanol (MeOH)
Protocol (Oxime Route):
-
Oxime Formation: Treat 3-oxocyclobutanecarboxylic acid (1.0 eq) with hydroxylamine HCl (1.2 eq) and NaOAc (1.5 eq) in aqueous EtOH. Stir at RT for 2 hours.
-
Reduction:
-
Dissolve the oxime in MeOH.
-
Add
(50 psi) with 10% Pd/C catalyst. -
Alternative: Use
at pH 6 for chemical reduction.
-
-
Result: A mixture of cis- and trans- 3-aminocyclobutanecarboxylic acid (typically 60:40 to 40:60 ratio depending on conditions).
Isomer Separation Strategy:
-
Fractional Crystallization: The hydrochloride salts of the isomers often exhibit distinct solubilities in EtOH/Water mixtures. The trans-isomer HCl salt is generally less soluble.
-
Ion-Exchange Chromatography: Use Dowex 50W resin. Elute with a gradient of dilute
. The cis and trans isomers elute at slightly different pH/volumes.
Phase 3: Fmoc Protection
Standard protection of the free amine for SPPS utility.
Reagents:
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
-
Base:
or -
Solvent: Dioxane/Water (1:1)
Step-by-Step:
-
Dissolve the purified amino acid isomer (1.0 mmol) in 10 mL of 10%
. -
Cool to 0°C. Add Fmoc-OSu (1.1 mmol) dissolved in 10 mL Dioxane dropwise.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Workup:
-
Final Purification: Recrystallize from EtOAc/Hexane to obtain high-purity Fmoc-ACBA .
Part 3: Visualization of Workflow
Figure 2: Step-by-step process flow for the synthesis of Fmoc-ACBA.
Part 4: Analytical Specifications & Quality Control
To ensure the material is suitable for drug development (SPPS), the following specifications must be met:
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, ACN/Water gradient) |
| Chiral Purity | > 99% ee/de | Chiral HPLC or derivatization w/ Marfey's Reagent |
| Identity | Consistent | 1H NMR (DMSO-d6), MS (ESI+) |
| Free Amine | < 0.5% | Kaiser Test (Qualitative) or HPLC |
| Water Content | < 1.0% | Karl Fischer Titration |
NMR Diagnostic Signals (DMSO-d6):
-
Cyclobutane Ring Protons: Distinct multiplets between
2.0–3.0 ppm. -
Fmoc Methine: Doublet/Triplet around
4.2–4.4 ppm. -
Amide Proton: Doublet around
7.5–7.8 ppm (exchangeable).
Part 5: Application in SPPS
Fmoc-ACBA is a "difficult" coupling residue due to the steric bulk of the cyclobutane ring and the secondary nature of the amine (if N-alkylated) or simply conformational rigidity.
Coupling Protocol:
-
Activation: Use HATU or PyBOP (1.0 eq) with DIEA (2.0 eq). Avoid carbodiimides (DCC/DIC) alone as kinetics may be slow.
-
Time: Extended coupling time (2–4 hours) or double coupling is recommended.
-
Deprotection: Standard 20% Piperidine in DMF.
-
Monitoring: The rigidity of ACBA can lead to aggregation on-resin. Monitor couplings via Chloranil test (more sensitive than Kaiser for secondary amines/sterically hindered primaries).
References
-
Grygorenko, O. O., et al. (2011). "Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids." Synthetic Communications. Link
-
Kotha, S., et al. (2002). "Synthesis of cyclobutane derivatives via the [2+2] cycloaddition strategy." Tetrahedron. Link
-
Wipf, P., et al. (2005). "Synthesis of 3-Oxocyclobutanecarboxylic Acid." Organic Syntheses. Link
-
Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry. Link
-
ChemPep Technical Notes. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Link
Sources
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
Methodological & Application
Application Note: Solid Phase Peptide Synthesis of Fmoc-Cyclobutane Amino Acids
Abstract & Introduction
The incorporation of Fmoc-cyclobutane amino acids (CBAAs), most notably 1-aminocyclobutane-1-carboxylic acid (
However, the very feature that makes CBAAs valuable—the rigid, bulky cyclobutane ring at the
This guide details an optimized, self-validating protocol for incorporating Fmoc-CBAAs, utilizing high-efficiency coupling reagents (HATU/COMU) and microwave-assisted synthesis to overcome the steric energy barrier.[1]
Chemical Challenges & Mechanistic Insight
The Steric Barrier
Unlike standard amino acids, CBAAs lack an
-
Nucleophilicity: When a CBAA is at the N-terminus of the resin-bound chain, its amine is buried by the ring pucker, making it a poor nucleophile.
-
Electrophilicity: When the CBAA is the incoming activated ester, the ring hinders the approach of the resin-bound amine.
Racemization Risks[1]
-
Unsubstituted (
): The most common variant, 1-aminocyclobutane-1-carboxylic acid, is achiral at the -carbon.[1] Racemization during coupling is impossible, allowing for aggressive activation temperatures (up to 75°C).[1] -
Substituted (e.g., 2-methyl-
): These are chiral.[1] High-temperature coupling requires careful control (max 50°C) and the use of Oxyma/DIC to prevent epimerization.
Critical Optimization Parameters
| Parameter | Standard SPPS | Optimized for Fmoc-CBAA | Rationale |
| Resin Loading | 0.6 – 0.8 mmol/g | 0.2 – 0.4 mmol/g | Lower loading reduces inter-chain aggregation, crucial for bulky residues.[1] |
| Coupling Reagent | HBTU / DIEA | HATU / HOAt / DIEA | Aza-benzotriazoles (HATU) are required to drive reaction kinetics against sterics.[1] |
| Solvent | DMF | DMF / NMP (1:1) | NMP improves swelling of the resin-peptide matrix, exposing the hindered amine. |
| Temperature | RT or 50°C | 75°C (Microwave) | Thermal energy is necessary to overcome the activation energy barrier of the hindered amine. |
| Reaction Time | 30 - 60 min | 2 x 60 min (Double Couple) | Extended contact time ensures completion; double coupling replenishes active species.[1] |
Detailed Experimental Protocols
Protocol A: Resin Preparation & Swelling
Use ChemMatrix® or high-swelling Polystyrene-PEG resins for best results.[1]
-
Weigh Resin: Calculate amount for 0.1 mmol scale (e.g., for 0.4 mmol/g loading, use 250 mg).
-
Solvent Wash: Wash resin 3x with DCM, then 3x with DMF.[1]
-
Swelling: Add DMF/NMP (1:1) and shake for 45 minutes . Note: Adequate swelling is non-negotiable for hindered couplings.[1]
Protocol B: Coupling Fmoc-CBAA to the Peptide Chain
This step attaches the bulky cyclobutane residue to the growing chain.
-
Reagent Prep:
-
Amino Acid: 5.0 equivalents of Fmoc-
-OH.[1] -
Activator: 4.9 equivalents of HATU (or COMU).
-
Base: 10 equivalents of DIEA (Diisopropylethylamine).
-
-
Activation: Dissolve AA and HATU in minimal DMF. Add DIEA. Wait exactly 30 seconds for pre-activation (color change to yellow/orange).[1]
-
Reaction: Add mixture to resin.
-
Microwave Cycle: Ramp to 75°C over 2 min; hold at 75°C for 15 min .
-
Alternative (Manual): Shake at RT for 2 hours, drain, and repeat (Double Couple).
-
-
Wash: Drain and wash with DMF (4x).[1]
Protocol C: Coupling Onto the N-Terminal CBAA (The "Difficult" Step)
The N-terminus of the bound CBAA is extremely unreactive. This is the most common failure point.
-
Deprotection:
-
Treat with 20% Piperidine/DMF with 0.1M Oxyma Pure (to prevent aspartimide formation and improve kinetics).[1]
-
Microwave: 75°C for 3 minutes (or 2 x 10 min RT).
-
-
Aggressive Coupling (Incoming AA):
-
Use HATU or PyAOP (Phosphonium salts are excellent for hindered amines).[1]
-
Double Coupling is Mandatory:
-
Cycle 1: 5 eq AA / HATU / DIEA at 75°C for 10 min.
-
Cycle 2: 5 eq AA / HATU / DIEA at 75°C for 10 min.
-
-
-
Capping (Crucial):
-
After the double couple, treat resin with Acetic Anhydride/Lutidine/DMF (5:6:[1]89) for 10 min.
-
Why? Any unreacted CBAA amines must be permanently capped to prevent deletion sequences in subsequent steps.
-
Process Visualization
Workflow Diagram: Fmoc-CBAA Synthesis Loop
This diagram illustrates the modified SPPS cycle required for cyclobutane residues, highlighting the critical "Double Coupling" and "Capping" loops.
Caption: Optimized workflow for CBAA incorporation. Note the mandatory checkpoint after the first coupling and the strategic use of capping to ensure sequence purity.
Troubleshooting & Quality Control
The Chloranil Test
The standard Kaiser (Ninhydrin) test is often unreliable for secondary amines or sterically hindered primary amines like CBAAs.
-
Recommendation: Use the Chloranil Test .
-
Method: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Result: Blue beads = Free amine (Incomplete coupling).[1] Colorless/Yellow = Complete coupling.
Common Failure Modes
| Observation (LC-MS) | Diagnosis | Remediation |
| Des-CBAA Peptide (Mass = Target - CBAA) | Coupling of CBAA failed. | Switch from HBTU to HATU. Increase temp to 75°C. |
| Truncated Peptide (Stops at CBAA) | Coupling onto CBAA failed. | The N-terminus is too hindered. Use PyAOP or HATU.[2] Double couple. |
| +153 Da Adduct | Tetramethylguanidinium formation. | HATU reacts with amine slowly if carboxylate activation is slow. Reduce pre-activation time to <30s. |
References
-
Bachem. (2024).[1][3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link
-
Pizzuto, L., et al. (2012).[1] Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 199-207.[1][4] Link
-
Santini, A., et al. (2013).[1] Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.Link[1]
-
Wipf, P., & Hecht, S. M. (1994).[1] Microsin B: Synthesis and conformational analysis of a bis-dehydro-amino acid containing peptide. (Contextual reference on steric hindrance in SPPS). Journal of Organic Chemistry.
Sources
Application Note: High-Efficiency Incorporation of N-Fmoc-2-(1-aminocyclobutyl)acetic Acid
[1]
Introduction & Scientific Rationale
This compound is a conformationally constrained
Mechanistic Value[1][2]
-
Conformational Restriction: The cyclobutyl ring at the
-position restricts torsion angles ( ), promoting specific secondary structures such as 14-helices or 12-helices common in -peptides.[] -
Metabolic Stability: The non-natural backbone and steric bulk of the cyclobutane ring render the adjacent peptide bonds highly resistant to proteolytic cleavage by serum proteases.[]
-
Lipophilicity: The carbocyclic scaffold increases the overall lipophilicity of the peptide, potentially improving membrane permeability and blood-brain barrier (BBB) transport.[]
The Synthetic Challenge
Structurally, this molecule presents a primary amine attached to a quaternary carbon .[] While the carboxyl group is extended by a methylene spacer (reducing steric bulk at the C-terminus), the N-terminus is sterically crowded.[]
-
Coupling of the residue: Relatively standard (due to the -CH
- linker).[] -
Coupling to the residue: Difficult.[] The nucleophilic amine is shielded by the cyclobutane ring, making acylation slow and prone to deletion sequences.[]
Chemical Properties & Handling[1][3]
| Property | Specification |
| IUPAC Name | 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid |
| Molecular Formula | |
| Molecular Weight | ~351.4 g/mol |
| Solubility | Soluble in DMF, NMP, DMSO.[] Sparingly soluble in DCM.[] |
| Storage | +2°C to +8°C, Desiccated. Protect from light.[] |
| Critical Feature |
Detailed Experimental Protocol (SPPS)
This protocol utilizes Fmoc chemistry.[][2][3][4][5][6][7][8] The critical deviation from standard protocols occurs during the acylation of the N-terminus of the cyclobutyl residue.[]
Phase A: Materials & Resin Selection[1]
-
Resin: Use ChemMatrix® or Tentagel® resins (PEG-PS) to minimize aggregation, which is common with hydrophobic non-natural amino acids.[]
-
Loading: Low loading (0.2 – 0.4 mmol/g) is recommended to reduce inter-chain steric clashes.[]
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[][4] NMP is preferred for difficult sequences.[]
Phase B: Coupling of this compound
Since the carboxyl group is separated from the ring by a methylene group (-CH
-
Activation: Dissolve 4.0 eq. of Fmoc-AA in DMF.
-
Reagents: Add 3.9 eq. HATU (or DIC/Oxyma Pure) and 8.0 eq.[] DIPEA .
-
Reaction: Shake for 45–60 minutes at Room Temperature (RT).
-
Monitoring: Standard Kaiser test (Ninhydrin) is effective here.[]
Phase C: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if susceptible residues are present).
-
Cycles:
-
Treatment 1: 3 minutes.
-
Treatment 2: 10 minutes.
-
-
Wash: DMF (5x), DCM (3x), DMF (3x).
Phase D: Coupling to the Cyclobutyl Amine (The Critical Step)
The amine is attached to a quaternary carbon (C1 of cyclobutane).[] It is nucleophilic but sterically hindered.[]
-
Reagents: Use HATU or COMU (Stronger activators).[] Avoid HBTU/TBTU if possible.[]
-
Stoichiometry: 5.0 eq. Incoming Fmoc-AA : 4.9 eq.[] HATU : 10 eq. DIPEA.
-
Conditions:
-
Microwave (Recommended): 75°C for 5 minutes (25W).
-
Conventional: 50°C for 60 minutes or Double Coupling at RT (2 x 2 hours).
-
-
Capping: After coupling, perform an acetylation step (Acetic Anhydride/Pyridine) to cap unreacted amines.[] This prevents the formation of "deletion peptides" which are difficult to purify later.[]
-
Monitoring: Use the Chloranil Test or Chloranil/Acetaldehyde test.[] The Kaiser test may yield false negatives due to the steric bulk preventing the ninhydrin complex formation.[]
Visualization of Workflow
The following diagram illustrates the specific decision logic required when incorporating this hindered residue.
Figure 1: Optimized SPPS workflow highlighting the critical high-energy coupling step required after deprotecting the cyclobutyl residue.
Analytical Characterization
HPLC Profile
Peptides containing this residue will exhibit a retention time shift compared to their linear analogues (e.g.,
-
Effect: Increased retention time (hydrophobicity of the cyclobutane ring).[]
-
Broadening: Potential peak broadening may occur due to cis/trans rotamers if a tertiary amide is formed (e.g., if followed by Proline), though less likely with this primary amine scaffold.
Mass Spectrometry[1]
-
Fragmentation: In MS/MS, the bond between the cyclobutyl nitrogen and the preceding carbonyl is often labile.[]
-
Mass Shift: Calculate the residue mass as 113.1 Da (
).-
Calculation:
(Free Acid MW 129.[]16) - (18.[]02) = 111.14? -
Correction: Formula is
.[] Residue mass (loss of H2O) = 129.16 - 18.015 = 111.14 Da .[]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling (Step D) | Steric hindrance of the cyclobutyl amine.[] | Switch to Acid Fluorides (generated via TFFH) or use Microwave irradiation .[] |
| Precipitation/Gelation | Hydrophobic aggregation of the | Use Magic Mixture (DCM/DMF/NMP + 1% Triton X-100) or elevate temp to 50°C. |
| Low Yield | Diketopiperazine (DKP) formation (if residue is at position 2 from N-term).[] | Use Trityl-protected side chains or bulky resins (2-CTC) to prevent back-biting.[] |
References
-
Isidro-Llobet, A., et al. (2009).[] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protecting group strategies compatible with hindered amines. []
-
Wels, B., et al. (2005). Synthesis of High-Loading ChemMatrix Resins. Tetrahedron Letters. Discusses the use of PEG-based resins for difficult hydrophobic sequences.
-
Hoye, T. R., et al. (2009). Synthesis of Beta-Amino Acids. Journal of Organic Chemistry. Details the structural properties of cyclobutane-containing amino acids. []
-
Steinauer, R., et al. (2000). Beta-Peptides: From Structure to Function. Chemistry – A European Journal.[] Foundational text on the folding properties of cyclic beta-amino acids.
-
BenchChem Technical Division. (2025). Fmoc Solid Phase Peptide Synthesis Guide. Internal Technical Protocol. []
Sources
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6323180B1 - Hepatitis C inhibitor tri-peptides - Google Patents [patents.google.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Fmoc deprotection kinetics of cyclobutyl amino acid residues
Application Note: Fmoc Deprotection Kinetics of Cyclobutyl Amino Acid Residues ( )
Abstract & Strategic Importance
The incorporation of conformationally constrained amino acids, such as 1-aminocyclobutanecarboxylic acid (
This guide details the kinetic profiling of Fmoc-
Mechanistic Insight: The Steric Barrier
The E1cB Elimination Challenge
Standard Fmoc removal proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). A base (typically piperidine) abstracts the acidic proton at the fluorenyl 9-position. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the base.[1]
For standard amino acids (e.g., Ala, Gly), this reaction is fast (
Visualization of the Kinetic Bottleneck
Figure 1: Mechanistic pathway of Fmoc removal showing the steric bottleneck at the transition state caused by the
Experimental Protocol: Real-Time Kinetic Profiling
This protocol allows you to quantify the deprotection rate and validate whether your standard conditions are sufficient.
Materials & Setup
-
Resin: Rink Amide or Wang resin loaded with Fmoc-
-OH (Loading ~0.5 mmol/g). -
Reagents:
-
Standard Cocktail: 20% Piperidine in DMF (v/v).
-
Accelerated Cocktail: 2% DBU, 5% Piperazine in DMF (v/v).
-
-
Equipment: UV-Vis Spectrophotometer with a flow cell or a peptide synthesizer equipped with real-time UV monitoring (e.g., CEM Liberty, Gyros Protein Technologies).
Workflow: UV-Vis Monitoring of Dibenzofulvene
The release of dibenzofulvene (DBF) and its subsequent adduct formation absorbs strongly at 301 nm (or 290 nm). By tracking Absorbance (
Figure 2: Experimental workflow for determining deprotection kinetics via real-time UV monitoring.
Data Analysis Method
Fmoc deprotection under excess base follows pseudo-first-order kinetics .
-
Plot: Construct a curve of Absorbance (
) vs. Time. -
Determine
: The plateau value where deprotection is complete. -
Linearize: Plot
against time ( ). -
Calculate
: The slope of the linear region is . -
Calculate Half-Life:
.
Optimization & Comparative Data
For
Critical Note: DBU does not scavenge the released dibenzofulvene.[8] You must include a scavenger (piperidine or piperazine) or perform high-flow washes to prevent the DBF from re-attaching to the free amine.[8]
Table 1: Comparative Kinetic Data (Representative)
| Amino Acid Residue | Reagent Condition | Completion Time (99%) | ||
| Fmoc-Ala-OH (Control) | 20% Piperidine/DMF | ~1.4 | ~0.5 min | 3.5 min |
| Fmoc- | 20% Piperidine/DMF | ~0.07 | ~10 min | > 60 min (Risk of deletion) |
| Fmoc- | 2% DBU / 2% Piperidine | ~0.7 | ~1.0 min | ~7 min |
Recommended Protocol for Deprotection
Do not rely on standard 20% piperidine protocols. Use the following "Accelerated Double-Hit" strategy:
-
Deprotection 1 (Flash): Treat with 2% DBU, 5% Piperazine in DMF for 2 minutes . Drain.
-
Purpose: Rapidly remove the bulk of Fmoc.[9]
-
-
Deprotection 2 (Scavenge): Treat with 20% Piperidine in DMF for 5-8 minutes .
-
Purpose: Complete reaction and effectively scavenge all dibenzofulvene to prevent re-alkylation.
-
-
Wash: DMF (
sec) to ensure total removal of DBU (traces of DBU can cause aspartimide formation in subsequent steps).
Troubleshooting & Quality Control
Common Pitfalls
-
Aggregation: If the UV signal plateaus early (below theoretical
), the peptide has aggregated.-
Solution: Add 0.1M LiCl or use NMP instead of DMF during the deprotection step.
-
-
Aspartimide Formation: DBU is risky if the growing chain contains Asp(OtBu).
-
Solution: If Asp is present, add 0.1M HOBt or 5% Formic Acid to the deprotection cocktail to suppress base-catalyzed aspartimide formation.
-
Self-Validating Check (The Kaiser Test)
Because UV monitoring can be misleading if the flow cell is dirty, always validate the first
-
Blue Bead: Free amine present (Deprotection Successful).[10]
-
Colorless/Yellow: Fmoc still attached (Incomplete).
References
-
Wade, J. D., et al. (1991).[7] "Use of DBU for Fmoc deprotection in solid phase peptide synthesis." Peptide Research, 4(3), 194-199.
-
Fields, G. B., & Fields, C. G. (1994). "Solvent effects in solid-phase peptide synthesis." Journal of the American Chemical Society, 116(23), 10558-10565.
-
Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry, 39(24), 4833–4843.
-
Hachmann, J., & Lebl, M. (2006). "Search for improved Fmoc deprotection reagents." Journal of Combinatorial Chemistry, 8(4), 533-537.
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Gauntlet: A Guide to Manual and Automated Coupling of Bulky Fmoc-Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) employing Fmoc-chemistry has become the cornerstone for the routine assembly of peptides.[1] This powerful technique, however, encounters significant hurdles when incorporating sterically hindered or "bulky" amino acids, such as Valine, Isoleucine, Threonine, and their derivatives.[2] The sheer size of their side chains physically obstructs the formation of the peptide bond, leading to incomplete coupling reactions. This results in the formation of deletion sequences, which are challenging to separate from the target peptide and can compromise the final product's purity and biological activity.[2]
This application note provides a comprehensive guide to navigating the complexities of coupling bulky Fmoc-amino acids. We will delve into a comparative analysis of manual and automated synthesis strategies, offering field-proven insights into the rationale behind experimental choices. Detailed, self-validating protocols for both approaches are provided, alongside a discussion of critical parameters, troubleshooting, and the chemical logic underpinning successful synthesis.
Manual vs. Automated Synthesis: A Tale of Two Philosophies
The choice between manual and automated peptide synthesis is a critical decision that balances control against throughput.[3][4] While both methods can yield high-quality peptides containing bulky residues, they offer distinct advantages and disadvantages.
Manual Solid-Phase Peptide Synthesis (SPPS) offers unparalleled flexibility and real-time control over the synthesis process.[3] This hands-on approach allows for immediate troubleshooting and optimization, which is invaluable when dealing with notoriously difficult sequences.[3] However, manual synthesis is labor-intensive, operator-dependent in terms of reproducibility, and has a low throughput, typically limited to one peptide at a time.[4] Due to the potential for human error, manually synthesized peptides may sometimes contain missing amino acids.[5]
Automated Solid-Phase Peptide Synthesis (SPPS) , in contrast, provides high reproducibility and throughput, making it the method of choice for synthesizing multiple peptides in parallel.[4][6] Automated synthesizers offer precise control over reaction parameters, such as reagent delivery and reaction times, minimizing the potential for human error and generally leading to higher crude purity.[4][5] While the initial setup requires careful planning, the hands-on time per cycle is significantly reduced compared to manual synthesis.[4]
The following diagram illustrates the decision-making process when choosing between manual and automated synthesis for a project involving bulky amino acids.
Caption: Decision workflow for Manual vs. Automated SPPS.
The Chemical Arsenal: Coupling Reagents for Hindered Residues
The success of coupling bulky amino acids hinges on the selection of an appropriate coupling reagent. These reagents activate the carboxylic acid of the incoming Fmoc-amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[7] For sterically hindered residues, standard carbodiimide reagents like DCC and DIC are often inefficient.[2] More potent activating agents are required to overcome the steric barrier.
| Reagent Class | Examples | Mechanism of Action & Suitability for Bulky Residues |
| Carbodiimides | DCC, DIC | Form an O-acylisourea intermediate. Often require an additive like HOBt or OxymaPure to suppress racemization and improve efficiency. Generally less effective for highly hindered couplings.[2] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | Form highly reactive activated esters (OBt, OAt, or Oxyma esters).[8][9] HATU and COMU are particularly effective for sterically hindered couplings due to the formation of highly reactive OAt and Oxyma esters, respectively.[10][11] |
| Phosphonium Salts | PyBOP, PyAOP | Form activated esters. PyAOP is considered one of the most efficient reagents for challenging couplings, including N-methylated amino acids.[2][12] |
Expert Insight: The choice of coupling reagent is a critical determinant of success. For a previously untested bulky residue, starting with a powerful uronium salt like HATU or COMU is a robust strategy. These reagents often provide a good balance of high reactivity and low racemization risk.[8][11]
Mitigating Side Reactions: A Proactive Approach
The forcing conditions often required to couple bulky amino acids can exacerbate side reactions. A thorough understanding of these potential pitfalls is essential for developing a successful synthesis strategy.
-
Racemization: The loss of stereochemical integrity at the α-carbon is a significant concern, particularly with prolonged activation times or the use of strong bases.[9][13] Utilizing additives like HOAt or OxymaPure and weaker bases such as collidine can effectively suppress racemization.[9][14]
-
Incomplete Coupling: As previously discussed, this leads to deletion sequences. Strategies to overcome this include "double coupling" (repeating the coupling step), extending the reaction time, or increasing the reaction temperature.[15][16]
-
Guanidinylation: Uronium/aminium-based coupling reagents like HBTU can react with the N-terminal amine to form a guanidinylated species, which terminates the peptide chain.[12][17] Pre-activating the amino acid before adding it to the resin can minimize this side reaction.[17]
The following diagram illustrates a typical SPPS cycle and highlights key intervention points for optimizing the coupling of bulky amino acids.
Caption: Key optimization points within the SPPS cycle.
Protocols
Manual Coupling Protocol for a Bulky Fmoc-Amino Acid (e.g., Fmoc-Val-OH)
This protocol is designed for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
Fmoc-Val-OH (5 eq, 0.5 mmol)
-
HATU (4.9 eq, 0.49 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq, 1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Manual SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Val-OH and HATU in DMF. Add DIPEA and vortex for 1-2 minutes. This pre-activation step is crucial to minimize guanidinylation.[17]
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.[16]
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Coupling Monitoring (Self-Validation): Perform a Kaiser test on a small sample of the resin beads.[16]
-
Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the deprotection step for the next amino acid.
-
Positive Result (Blue Beads): The coupling is incomplete. Repeat steps 4-7 (double coupling).[15] If the test remains positive after a second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Automated Coupling Protocol for a Bulky Fmoc-Amino Acid
This protocol provides a general framework for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
Reagents (in designated reservoirs):
-
Fmoc-Val-OH solution (e.g., 0.5 M in DMF)
-
HATU solution (e.g., 0.5 M in DMF)
-
DIPEA solution (e.g., 2 M in NMP or DMF)
-
20% (v/v) Piperidine in DMF
-
DMF (main wash solvent)
-
DCM (secondary wash solvent)
Automated Synthesis Cycle:
-
Fmoc Deprotection: The synthesizer will deliver the piperidine solution to the reaction vessel and agitate for a pre-programmed time (e.g., 2 x 5 minutes).
-
Washing: A series of automated washes with DMF will be performed to remove piperidine.
-
Coupling: The synthesizer will deliver precise volumes of the Fmoc-Val-OH, HATU, and DIPEA solutions to the reaction vessel. The coupling time will be set according to the protocol (e.g., 2 hours). Most modern synthesizers allow for extended coupling times or automated double coupling for designated difficult residues.
-
Washing: The synthesizer will perform a final series of washes with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: The instrument will automatically proceed to the deprotection and coupling of the next amino acid in the sequence.
Self-Validation in Automated Synthesis: While direct real-time monitoring like the Kaiser test is not standard in most automated synthesizers, validation is achieved through:
-
High-Purity Reagents: Ensuring the quality of amino acids, coupling reagents, and solvents is paramount.
-
Optimized Protocols: Utilizing pre-programmed, validated protocols for difficult couplings (e.g., extended times, double coupling).
-
Post-Synthesis Analysis: Analyzing the crude peptide by HPLC and Mass Spectrometry to confirm the correct mass and assess purity. Significant deletion peaks would indicate a failed coupling.
Conclusion
The successful incorporation of bulky Fmoc-amino acids into peptide sequences is a testament to a well-considered synthesis strategy. While steric hindrance presents a formidable challenge, it can be overcome through the judicious selection of manual or automated approaches, the use of high-potency coupling reagents, and a proactive approach to mitigating side reactions. Manual synthesis offers the ultimate control for navigating novel and difficult sequences, while automated synthesis provides the reproducibility and throughput necessary for larger-scale projects. By understanding the chemical principles and applying the robust protocols outlined in this guide, researchers can confidently tackle the synthesis of complex peptides containing even the most challenging residues.
References
- Benchchem. (n.d.). A Comparative Guide to Manual and Automated Peptide Synthesis: The Case of Z-D-His-OH.
- Benchchem. (n.d.). A Comparative Guide to Manual vs. Automated Synthesis of D-Valine Containing Peptides.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Carlson, S. M., Ariani, H., & Kaur, K. (n.d.). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- (n.d.). How to Optimize Peptide Synthesis?.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Veranova. (n.d.). A Glimpse into the Development of peptide Coupling Reagents.
- Benchchem. (n.d.). The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for Hindered Amino Acids.
- ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization.
- Benchchem. (n.d.). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Nowick Laboratory. (2020).
- ResearchGate. (n.d.). Comparison between conventional (left) and automated (peptide... | Download Scientific Diagram.
- PubMed. (n.d.). Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides.
- CSBio. (2022). Research Scale Peptide Synthesizer Comparison - A Guide to Choosing a System that fits your needs.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- (n.d.). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
- ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
- ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids.
- PMC. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis.
- AAPPTEC - Peptides. (n.d.). Coupling Reagents.
- PubMed. (2020). Automated Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?.
- Benchchem. (n.d.). Side reactions associated with N-methylated amino acid coupling.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
- Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Benchchem. (n.d.). Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. csbio.com [csbio.com]
- 7. jpt.com [jpt.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: Liquid Phase Synthesis Protocols for Fmoc-Cyclobutyl Dipeptides
Executive Summary & Scientific Rationale
The incorporation of cyclobutane amino acids (CBAAs), particularly 1-aminocyclobutane-1-carboxylic acid (ACBC), into peptide backbones is a critical strategy in peptidomimetic drug design. These residues impose rigid conformational constraints, locking peptides into specific secondary structures (e.g.,
The Challenge:
Synthesizing dipeptides containing ACBC is non-trivial due to the quaternary
-
Incomplete Coupling: Sluggish kinetics leading to deletion sequences.
-
Racemization: Prolonged activation times increase the risk of oxazolone formation and subsequent epimerization of the activated Fmoc-amino acid.
-
Low Yields: Formation of N-acylurea byproducts.
The Solution: This guide details two high-efficiency liquid phase protocols designed specifically for sterically hindered cyclobutyl couplings:
-
Protocol A (HATU/HOAt): The "Gold Standard" for hindered amines, utilizing the 7-azabenzotriazole moiety to accelerate kinetics via the neighboring group effect.
-
Protocol B (TFFH/Acid Fluoride): A specialized "Power Method" for extremely difficult couplings (e.g., ACBC-ACBC homodimers), converting the amino acid into a highly reactive acid fluoride in situ.
Strategic Planning: The Liquid Phase System
Unlike Solid Phase Peptide Synthesis (SPPS), liquid phase synthesis requires careful planning of solubility and purification (extraction) strategies.
Protecting Group Strategy
For this application note, we utilize an Fmoc/tBu orthogonal strategy, which is industry-standard for minimizing side reactions.
| Position | Moiety | Protecting Group | Deprotection Condition |
| N-Terminus | Fmoc | 9-Fluorenylmethoxycarbonyl | 20% Piperidine or Diethylamine (Base) |
| C-Terminus | Ester | tert-Butyl (OtBu) | TFA/DCM (Acid) |
| Side Chains | Various | Trt, Boc, Pbf | TFA/DCM (Acid) |
Note: If the C-terminal residue is the cyclobutyl amino acid, it is typically used as the HCl salt of the ester (e.g., H-ACBC-OtBu
Reagent Selection Matrix
Figure 1: Decision tree for selecting the appropriate coupling protocol based on steric hindrance.
Protocol A: HATU/HOAt Mediated Coupling
Best for: Coupling Fmoc-ACBC-OH to primary amines, or coupling standard Fmoc-AAs to H-ACBC-OR.
Mechanism: HATU generates an activated O-7-azabenzotriazole ester. The pyridine nitrogen in the 7-position provides anchimeric assistance (hydrogen bonding to the incoming amine), accelerating the reaction rate by ~100x compared to HBTU.
Materials
-
Carboxylic Acid: Fmoc-AA-OH (1.0 equiv)
-
Amine: H-AA-OtBu
HCl (1.0 equiv) -
Coupling Reagent: HATU (1.1 equiv)
-
Additive: HOAt (1.1 equiv) - Crucial for suppressing racemization.
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure
-
Activation:
-
In a round-bottom flask, dissolve Fmoc-AA-OH (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to initiate activation.[1]
-
Critical: Stir for exactly 2-3 minutes. Do not exceed 5 minutes to avoid extensive racemization of the activated ester.
-
-
Coupling:
-
Add the amine component H-AA-OtBu
HCl (1.0 eq) directly to the activated mixture. -
Add the remaining DIPEA (2.0 eq) to ensure the amine is deprotonated and nucleophilic.
-
Flush the flask with Nitrogen/Argon, seal, and stir at Room Temperature (RT).
-
-
Monitoring:
-
Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.
-
Time: Standard couplings take 1-2 hours. Cyclobutyl couplings may require 4-16 hours.
-
-
Work-up (Liquid Phase Specific):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume of DMF).
-
Wash 1: 5% Citric Acid or 1M KHSO
(3 x 20 mL) – Removes DIPEA and unreacted amine. -
Wash 2: Water (1 x 20 mL) – Removes bulk DMF.
-
Wash 3: 5% NaHCO
(3 x 20 mL) – Removes unreacted acid and HOAt. -
Wash 4: Brine (1 x 20 mL).
-
Dry organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
-
Protocol B: TFFH (Acid Fluoride) Coupling
Best for: Extremely hindered couplings (e.g., Fmoc-ACBC-OH + H-ACBC-OtBu).
Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride .[2][3] Acid fluorides are highly reactive toward amines but, paradoxically, more stable to hydrolysis than acid chlorides and less prone to oxazolone-mediated racemization because they do not form the intermediate anhydride.
Materials
-
Carboxylic Acid: Fmoc-ACBC-OH (1.1 equiv)
-
Amine: H-ACBC-OtBu
HCl (1.0 equiv) -
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane) or DMF. Note: DCM is preferred for acid fluoride formation if solubility permits.
Step-by-Step Procedure
-
In Situ Acid Fluoride Formation:
-
Dissolve Fmoc-ACBC-OH (1.1 eq) and TFFH (1.1 eq) in anhydrous DCM (0.2 M).
-
Add DIPEA (1.0 eq).[1]
-
Stir under Nitrogen for 30 minutes. Visual Check: The solution often turns clear as the acid fluoride forms.
-
-
Coupling:
-
In a separate vial, dissolve H-ACBC-OtBu
HCl (1.0 eq) in a minimal amount of DCM/DMF. -
Add the amine solution to the Acid Fluoride mixture.
-
Add remaining DIPEA (2.0 eq).
-
Stir at RT for 12–24 hours.
-
-
Work-up:
-
Follow the same extraction protocol as Method A.
-
Note: TFFH generates tetramethylurea (TMU) as a byproduct, which is water-soluble and easily removed during the aqueous washes.[4]
-
Process Visualization
Synthesis Workflow
Figure 2: General workflow for the liquid phase synthesis of cyclobutyl dipeptides.
Quality Control & Troubleshooting
Quantitative Data Summary
| Parameter | HATU/HOAt Method | TFFH (Acid Fluoride) Method |
| Typical Yield (ACBC-Ala) | 85 - 95% | 80 - 90% |
| Typical Yield (ACBC-ACBC) | 40 - 60% | 75 - 85% |
| Racemization Risk | Low (with HOAt) | Very Low |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Byproduct Removal | Easy (HOAt washes out) | Very Easy (TMU is water soluble) |
Troubleshooting Guide
-
Problem: Low Yield in ACBC-ACBC coupling.
-
Problem: Emulsion during extraction.
-
Problem: Fmoc removal during workup.
References
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[2][3][9] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. delivertherapeutics.com [delivertherapeutics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: HATU vs. PyBOP for Hindered Gamma-Amino Acid Coupling
Current Status: Operational
Ticket Topic: Optimization of amide bond formation in sterically demanding
Executive Summary
Coupling sterically hindered
While HATU is the gold standard for reactivity, it carries a high risk of chain-terminating side reactions (guanidinylation) if mishandled. PyBOP offers a robust, safer alternative for cyclizations and specific "slow" reactions but lacks the kinetic acceleration required for extremely bulky junctions.
This guide provides the decision logic, protocols, and troubleshooting steps to navigate this choice.
The Decision Matrix (FAQ)
Q1: I am coupling a bulky -amino acid. Should I default to HATU?
Recommendation: Yes, but with strict protocol adherence.
Technical Reasoning: HATU is an aminium (guanidinium) salt derived from HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom at the 7-position of the benzotriazole ring creates a "neighboring group effect" (anchimeric assistance). This stabilizes the incoming amine via hydrogen bonding and optimally positions it for attack on the carbonyl, increasing the reaction rate by orders of magnitude compared to HOBt-based reagents like PyBOP.
For
Q2: When should I switch from HATU to PyBOP?
Recommendation: Switch to PyBOP in two specific scenarios:
-
Fragment Condensation/Cyclization: If the reaction is expected to take a very long time (>12 hours) due to extreme dilution or conformational constraints.
-
Guanidinylation Issues: If you observe a mass shift of +99 Da (or similar, depending on the reagent variant) on the amine species.
Technical Reasoning: PyBOP is a phosphonium salt.[1][2][3] It does not react with amines to form stable byproducts. HATU, conversely, can react directly with the amine if the carboxylic acid activation is slow, permanently capping the sequence as a guanidine species.
Q3: What is the "Guanidinylation Trap"?
This is the most common failure mode with HATU.
-
Mechanism: If the carboxylic acid is sterically hindered, it reacts slowly with HATU. This leaves unreacted HATU in the solution. The free amine then attacks the central carbon of the HATU uronium/guanidinium moiety instead of the activated ester.
-
Result: The amine is converted into a tetramethylguanidine derivative. This is a dead-end product; the chain cannot be extended further.
Comparative Data & Mechanism
Reagent Specifications
| Feature | HATU | PyBOP |
| Class | Uronium/Guanidinium Salt | Phosphonium Salt |
| Active Ester | OAt (7-azabenzotriazole) | OBt (Benzotriazole) |
| Reactivity | Extremely High (Fast kinetics) | Moderate to High |
| Racemization | Low (Fast coupling minimizes oxazolone time) | Low (if used with adequate base control) |
| Major Risk | Guanidinylation of the amine | Slower reaction; difficult byproduct removal |
| Byproducts | Water-soluble urea (easy removal) | HMPA-free, but generates bulky phosphine oxide |
| Best For | Linear coupling of hindered residues | Cyclization; slow reactions; large scale |
Visualizing the Mechanism & Risk
The following diagram illustrates the "Happy Path" (Amide Bond) versus the "Dead End" (Guanidinylation) when using HATU.
Caption: The "Guanidinylation Trap" occurs when the amine attacks HATU directly (red dashed line) before the acid has fully converted to the activated ester.
Validated Protocols
Protocol A: High-Efficiency HATU Coupling (The "Pre-Activation" Method)
Use this for linear coupling of hindered gamma-amino acids.
-
Stoichiometry:
-
Carboxylic Acid: 1.1 – 1.2 equivalents
-
HATU: 1.1 equivalents
-
HOAt (Optional additive): 1.1 equivalents (Boosts rate for extreme hindrance)
-
Base (DIPEA or TMP): 2.2 – 3.0 equivalents
-
Amine (Resin or Solution): 1.0 equivalent[2]
-
-
The Critical Step (Pre-activation):
-
Dissolve the Amino Acid and HATU in anhydrous DMF or NMP (concentration ~0.1 M).
-
Add the Base.[4]
-
Stir for exactly 2–5 minutes.
-
Why? This ensures all HATU is consumed to form the OAt-ester before the amine is introduced, eliminating the risk of guanidinylation.
-
-
Coupling:
Protocol B: PyBOP Coupling (The "Safe" Method)
Use this for cyclizations or if HATU fails due to side reactions.
-
Stoichiometry:
-
Carboxylic Acid: 1.5 – 2.0 equivalents
-
PyBOP: 1.5 – 2.0 equivalents
-
HOBt (Recommended): 1.5 equivalents
-
Base (DIPEA): 3.0 – 4.0 equivalents
-
-
Procedure:
-
Dissolve Acid, PyBOP, and HOBt in DMF/DCM.
-
Add Base.[4]
-
Add Amine immediately (Pre-activation is less critical here as PyBOP does not guanidinylate, but simultaneous addition is standard).
-
Note: Reaction times will be longer (4–16 hours).
-
Troubleshooting Guide
Use the workflow below to diagnose low yields or impurities.
Caption: Diagnostic workflow for coupling failures. The +99 Da mass shift is the signature of HATU failure.
Common Failure Modes
1. Issue: Mass Spectrum shows [M+99] peak.
-
Cause: Guanidinylation. The amine reacted with HATU.[3][4][6][7][8][9][10][11]
-
Solution: You must pre-activate the acid.[4][5] Do not mix HATU, Acid, and Amine simultaneously. If pre-activation fails, switch to PyBOP.
2. Issue: Reaction is incomplete after 24 hours.
-
Cause: Steric hindrance is preventing the approach of the nucleophile.
-
Solution:
-
Switch solvent to NMP (better swelling/solubility than DMF).
-
Use Microwave irradiation (e.g., 50°C for 20 mins) with HATU. Note: PyBOP is less stable under microwave conditions.
-
Re-couple using HATU/HOAt (add extra HOAt to stabilize the active ester).
-
3. Issue: Racemization of the
-
Cause: Slow coupling allows base-catalyzed proton abstraction.
-
Solution: Use TMP (2,4,6-trimethylpyridine / Collidine) as the base instead of DIPEA. It is weaker and sterically hindered, reducing proton abstraction while sufficient for HATU activation.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][12] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product.[13][14][15] Tetrahedron Letters, 31(2), 205-208. Link[14]
-
Albericio, F., & Boman, J. M. (1999). Peptide Coupling Reagents. Methods in Molecular Biology, 298. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][13] Tetrahedron, 60(11), 2447-2467. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. PyBOP - Wikipedia [en.wikipedia.org]
- 15. esrcja.wiki [esrcja.wiki]
Technical Support Center: Minimizing Diketopiperazine Formation with Cyclobutane Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical insights into a common but manageable challenge in solid-phase peptide synthesis (SPPS): the formation of diketopiperazine (DKP) impurities, with a special focus on sequences incorporating sterically demanding cyclobutane amino acids. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Challenge of Diketopiperazine Formation
Diketopiperazine (DKP) formation is one of the most significant side reactions encountered during the Fmoc-based solid-phase synthesis of peptides.[1] It occurs after the deprotection of the N-terminal Fmoc group of a dipeptidyl-resin, where the newly liberated amine nucleophilically attacks the amide carbonyl of the adjacent amino acid, leading to the cleavage of the dipeptide from the resin as a stable six-membered cyclic DKP. This results in a truncated peptide sequence and significantly reduces the yield of the desired full-length peptide. This issue is particularly pronounced when specific amino acid residues, such as proline, are present in the C-terminal dipeptide sequence.[1]
The incorporation of unnatural amino acids, such as cyclobutane amino acids, is a powerful strategy in drug design to introduce conformational constraints and improve metabolic stability.[2][3] However, their unique structural features can also influence the kinetics of side reactions like DKP formation. This guide will provide a comprehensive overview of the mechanisms at play and practical strategies to mitigate this challenge.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when encountering or anticipating DKP formation, especially when working with cyclobutane amino acids.
Q1: What is diketopiperazine (DKP) formation, and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a resin-bound dipeptide that results in its cleavage from the solid support. This is a detrimental side reaction as it leads to the termination of the growing peptide chain, resulting in a lower yield of the desired full-length peptide and the formation of a DKP impurity that needs to be removed during purification.[1]
Q2: Are peptides containing cyclobutane amino acids more or less susceptible to DKP formation?
A2: While direct comparative studies are limited, the steric bulk of cyclobutane amino acids at the N-terminus of a dipeptidyl-resin is expected to reduce the rate of DKP formation. The constrained cyclic structure of these amino acids can sterically hinder the necessary conformational arrangement for the N-terminal amine to attack the adjacent amide carbonyl. This is based on the general principle that increased steric hindrance at the N-terminus can slow down intramolecular cyclization reactions.[4]
Q3: Which peptide sequences are most at risk for DKP formation?
A3: Sequences with proline at the second position from the C-terminus (the Xaa-Pro-resin sequence) are notoriously prone to DKP formation.[1] This is because the cis-amide bond conformation favored by proline brings the N-terminal amine in close proximity to the scissile amide bond. Other residues that can promote DKP formation include those with small, unhindered side chains like glycine and alanine in the first position, as they offer less steric hindrance to the cyclization reaction.[1]
Q4: Can my choice of solid-phase resin influence DKP formation?
A4: Absolutely. The choice of resin and its linker is a critical factor. Resins with highly acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are highly recommended for sequences prone to DKP formation. The steric bulk of the trityl linker itself helps to physically separate the peptide chains, reducing the likelihood of the intramolecular cyclization required for DKP formation. Wang and other p-alkoxybenzyl ester resins are more susceptible to this side reaction.
Q5: How can I quickly check if DKP formation is occurring in my synthesis?
A5: A simple way to monitor for DKP formation is to collect the filtrate from the Fmoc-deprotection step of the third amino acid coupling. This solution can then be analyzed by LC-MS to detect the presence of the cleaved DKP byproduct. Additionally, a significant and unexpected decrease in peptide yield upon cleavage from the resin can be an indicator of "traceless" DKP formation, where the cleaved dipeptide has been washed away during synthesis.
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of DKP formation and offers specific, actionable solutions for researchers encountering this issue.
Issue 1: Significant DKP byproduct detected in crude LC-MS after synthesis.
Underlying Cause: The N-terminal amine of the dipeptidyl-resin is efficiently cyclizing and cleaving from the support. This is often exacerbated by the specific amino acid sequence, prolonged exposure to basic conditions during Fmoc deprotection, and the type of resin linker used.
Solutions & Protocols:
-
Strategy 1: Optimize the Coupling of the Third Amino Acid.
-
Rationale: The key is to acylate the free amine of the dipeptidyl-resin as quickly as possible after it is formed. This creates a tripeptide, which is no longer susceptible to DKP formation.
-
Protocol:
-
After coupling the second amino acid and capping any unreacted sites, proceed immediately to the Fmoc deprotection.
-
Minimize the Fmoc deprotection time. Use a fresh solution of 20% piperidine in DMF and reduce the deprotection time to the minimum required for complete Fmoc removal (e.g., two treatments of 3-5 minutes each).
-
Immediately after deprotection and thorough washing, introduce the activated third amino acid. Use a high-efficiency coupling reagent like HATU or HCTU to ensure rapid amide bond formation. A "double coupling" protocol for the third amino acid can also be beneficial.
-
Consider performing the coupling at a reduced temperature (e.g., 0 °C to room temperature) to slow down the rate of DKP formation relative to the coupling reaction.
-
-
-
Strategy 2: Utilize a Dipeptide Building Block.
-
Rationale: This strategy completely bypasses the formation of the susceptible dipeptidyl-resin intermediate. By coupling a pre-synthesized dipeptide (the third and fourth amino acids in the sequence), you avoid exposing the critical dipeptide sequence to the conditions that promote DKP formation.
-
Protocol:
-
Synthesize the required dipeptide (e.g., Fmoc-AA3-AA2-OH) in solution phase.
-
After coupling the first amino acid to the resin and removing the Fmoc group, couple the pre-formed dipeptide block using standard coupling protocols.
-
-
Issue 2: Low peptide yield, especially with proline or cyclobutane amino acid-containing sequences.
Underlying Cause: "Traceless" DKP formation, where the DKP byproduct is formed and washed away during the synthesis cycles, leading to a lower overall yield of the final peptide. While cyclobutane amino acids are predicted to reduce DKP formation, their inherent steric bulk can also lead to slower and less efficient coupling reactions, which can be mistaken for low yield due to DKP.
Solutions & Protocols:
-
Strategy 1: Employ 2-Chlorotrityl Chloride (2-CTC) Resin.
-
Rationale: The 2-CTC resin is highly sterically hindered and very sensitive to acid. The bulky trityl group helps to prevent the back-side attack required for DKP formation. Its high acid lability also allows for very mild cleavage conditions, which can be beneficial for sensitive peptides.
-
Protocol:
-
Swell the 2-CTC resin in DCM.
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH or Fmoc-Cyclobutane-AA-OH) in DCM.
-
Add DIPEA (N,N-Diisopropylethylamine) to the amino acid solution.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Cap any remaining active sites on the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Proceed with the standard Fmoc-SPPS protocol.
-
-
-
Strategy 2: Modify the Fmoc-Deprotection Conditions.
-
Rationale: Standard 20% piperidine in DMF is a relatively strong basic condition that can accelerate DKP formation. Milder deprotection conditions can be employed to suppress this side reaction, although they may require longer reaction times.
-
Protocol:
-
For highly sensitive sequences, consider using a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF for Fmoc deprotection. DBU is a non-nucleophilic base that can efficiently remove the Fmoc group with a reduced risk of piperidine-catalyzed side reactions.
-
-
Part 3: Data Summaries and Visualizations
To provide a clearer understanding of the factors influencing DKP formation, the following table summarizes the relative risk associated with different experimental choices.
| Parameter | High Risk for DKP Formation | Low Risk for DKP Formation | Rationale |
| Resin Choice | Wang, Rink Amide | 2-Chlorotrityl (2-CTC) | Steric hindrance from the 2-CTC linker sterically protects the ester bond from intramolecular attack. |
| Position 2 Amino Acid | Proline, D-amino acids | Most other L-amino acids | Proline's cyclic structure pre-organizes the peptide backbone into a conformation favorable for cyclization. |
| Position 1 Amino Acid | Glycine, Alanine | Bulky/hindered amino acids (e.g., Val, Ile, Cyclobutane AAs) | Steric bulk on the N-terminal amino acid hinders the approach of the amine to the carbonyl for cyclization.[5] |
| Fmoc Deprotection | Prolonged exposure to 20% piperidine/DMF | Short deprotection times; Milder bases (e.g., DBU/piperidine) | Minimizes the time the reactive dipeptidyl-amine is present under basic conditions that catalyze DKP formation. |
| Coupling of 3rd AA | Slow coupling reagents (e.g., DIC/HOBt) | Fast coupling reagents (e.g., HATU, HCTU) | Rapidly capping the free amine with the next amino acid prevents it from participating in the DKP side reaction. |
Visualizing the Mechanism and Troubleshooting Logic
The following diagrams illustrate the mechanism of DKP formation and the decision-making process for troubleshooting.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for DKP Formation.
References
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). ResearchGate. Available at: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. (2021). RSC Publishing. Available at: [Link]
-
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Biotage. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. Available at: [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2023). American Chemical Society. Available at: [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2022). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1981). Science. Available at: [Link]
-
Kinetics of diketopiperazine formation using model peptides. (1995). International Journal of Peptide and Protein Research. Available at: [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). ACS Organic & Inorganic Au. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2022). Nature Chemistry. Available at: [Link]
-
Approaches to the synthesis of cyclic peptides with inhibitory activity. (n.d.). IRIS UPO. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of N-Fmoc-2-(1-aminocyclobutyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acids
In the realm of peptide science, the conformational rigidity of amino acid building blocks is a critical determinant of the resulting peptide's bioactivity, selectivity, and metabolic stability. Non-natural amino acids with cyclic moieties, such as N-Fmoc-2-(1-aminocyclobutyl)acetic acid, are of particular interest as they introduce conformational constraints that can lock a peptide into a bioactive conformation. The cyclobutyl group, with its unique puckered conformation, offers a distinct structural motif compared to more flexible linear side chains or other cycloalkanes. Accurate and thorough characterization of these building blocks is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their precise chemical structure.
This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, compare them with those of analogous cycloalkyl amino acids, and provide a detailed protocol for acquiring high-quality NMR data.
Predicted NMR Spectral Characteristics of this compound
As of the writing of this guide, specific experimental NMR data for this compound is not widely available in the public domain. Therefore, the following is a detailed prediction based on established NMR principles and data from analogous compounds. This predictive analysis serves as a robust guide for researchers in interpreting their own experimental data.
The structure of this compound is presented below:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the Fmoc protecting group, the cyclobutyl ring, and the acetic acid moiety.
-
Fmoc Group Protons (7.30 - 7.80 ppm): The eight aromatic protons of the fluorenyl group will appear as a series of multiplets in this downfield region. Typically, two doublets corresponding to the protons at positions 4 and 5, and two triplets for the protons at positions 2, 3, 6, and 7 are observed. The exact chemical shifts and coupling patterns can be complex due to the molecule's overall asymmetry.
-
Fmoc CH and CH₂ Protons (4.20 - 4.50 ppm): The methine (CH) and methylene (CH₂) protons of the fluorenylmethoxycarbonyl group will likely resonate in this region. The CH proton will appear as a triplet, coupled to the adjacent CH₂ protons, which in turn will appear as a doublet.
-
Acetic Acid CH₂ Protons (2.30 - 2.60 ppm): The methylene protons of the acetic acid moiety are adjacent to the quaternary carbon of the cyclobutyl ring and the carboxylic acid group. These protons are diastereotopic and are expected to appear as two distinct signals, likely doublets of doublets (or a complex multiplet), due to geminal coupling and potentially different spatial environments.
-
Cyclobutyl Ring Protons (1.80 - 2.40 ppm): The six protons on the cyclobutyl ring will present as a complex series of multiplets in this range. The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex spin-spin coupling patterns. Protons on the carbon adjacent to the nitrogen atom will be shifted further downfield compared to the other ring protons.
-
Amide NH Proton (7.00 - 8.00 ppm): The amide proton signal is expected in this region and may appear as a broad singlet or a doublet, depending on the solvent and coupling to the adjacent CH proton. Its chemical shift is sensitive to solvent and concentration.
-
Carboxylic Acid OH Proton (10.0 - 12.0 ppm): This proton will appear as a broad singlet at the downfield end of the spectrum. Its presence and chemical shift can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information for structural confirmation.
-
Carboxylic Acid Carbonyl Carbon (~175 ppm): The carbonyl carbon of the carboxylic acid group is expected to resonate in this downfield region.
-
Fmoc Carbonyl Carbon (~156 ppm): The carbonyl carbon of the Fmoc protecting group will appear at a characteristic chemical shift.
-
Fmoc Aromatic Carbons (120 - 145 ppm): The twelve aromatic carbons of the fluorenyl group will give rise to a series of signals in this region. The quaternary carbons will have lower intensities.
-
Fmoc CH and CH₂ Carbons (47 - 67 ppm): The methine and methylene carbons of the Fmoc group will be observed in this range.
-
Cyclobutyl Quaternary Carbon (C1) (~50-60 ppm): The carbon atom of the cyclobutyl ring attached to the nitrogen and the acetic acid side chain will be a quaternary carbon and is expected to be in this region.
-
Acetic Acid CH₂ Carbon (~40-45 ppm): The methylene carbon of the acetic acid moiety will resonate in this range.
-
Cyclobutyl CH₂ Carbons (~15-35 ppm): The remaining three methylene carbons of the cyclobutyl ring will appear in the upfield region of the spectrum. Due to the ring's puckering, these may not be all equivalent and could show distinct signals.
Comparative NMR Analysis with Analogous Compounds
To provide a practical context for the predicted data, a comparison with experimentally determined NMR data for analogous N-Fmoc protected amino acids with different cycloalkyl moieties is presented below. This comparison highlights the influence of ring size on the chemical shifts of the cycloalkyl protons and carbons.
| Compound | Cycloalkyl ¹H Chemical Shifts (ppm) | Cycloalkyl ¹³C Chemical Shifts (ppm) | Reference |
| N-Fmoc-2-(1-aminocyclopropyl)acetic acid | ~0.8-1.5 (complex multiplets) | ~15-25 (CH₂), ~30-35 (quaternary C) | Predicted based on similar structures |
| This compound (Predicted) | ~1.8-2.4 (complex multiplets) | ~15-35 (CH₂), ~50-60 (quaternary C) | This Guide |
| N-Fmoc-2-(1-aminocyclopentyl)acetic acid | ~1.5-2.0 (complex multiplets) | ~24-40 (CH₂), ~60-70 (quaternary C) | Predicted based on similar structures |
| N-Fmoc-2-(1-aminocyclohexyl)acetic acid | ~1.2-1.8 (complex multiplets) | ~21-35 (CH₂), ~55-65 (quaternary C) | [1] |
Key Observations from the Comparison:
-
Ring Size and Proton Chemical Shifts: As the ring size increases from cyclopropyl to cyclohexyl, the proton chemical shifts of the cycloalkyl group generally shift slightly upfield, although the ranges can overlap significantly due to the complexity of the multiplets.
-
Ring Size and Carbon Chemical Shifts: The chemical shifts of the methylene carbons in the cycloalkane rings show a less predictable trend but generally fall within the 15-40 ppm range. The quaternary carbon attached to the nitrogen and the acetic acid moiety shows a more noticeable downfield shift as the ring size increases from cyclopropane to cyclopentane and then a slight upfield shift for cyclohexane, likely due to changes in ring strain and bond angles.
Experimental Protocol for NMR Sample Preparation and Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed, field-proven protocol for the preparation and analysis of this compound.
Materials and Reagents:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8 atom % D)
-
NMR tubes (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent Selection and Dissolution:
-
Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many Fmoc-protected amino acids. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution. A brief sonication may be necessary for less soluble compounds.
-
-
Addition of Internal Standard:
-
Add a small amount of TMS (typically 1-2 µL) to the solution to serve as an internal reference for chemical shifts (0 ppm for both ¹H and ¹³C).
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a high-precision 5 mm NMR tube using a pipette. Avoid introducing any solid particles or air bubbles.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
-
-
Sources
Comparative Guide: Cyclopropane vs. Cyclobutane Scaffolds in Peptidomimetic Design
Executive Summary: The Entropy Problem
In drug discovery, native linear peptides often fail as therapeutics due to rapid proteolytic degradation and high conformational entropy. They exist as a "random coil" ensemble, paying a high entropic penalty upon binding to a receptor.
Cyclopropane (Ac3c) and Cyclobutane (Ac4c) amino acids are
This guide compares these two scaffolds, helping you decide which ring size offers the correct balance of rigidity , synthetic accessibility , and secondary structure induction for your specific target.
Structural & Conformational Dynamics[1]
The primary difference between Ac3c and Ac4c lies in the "degrees of freedom" allowed by the ring structure.
The Physics of Constraint
-
1-Aminocyclopropane-1-carboxylic acid (Ac3c):
-
Geometry: Planar ring.[1]
-
Bond Angles: Fixed at 60°.
-
Consequence: The rigidity is absolute. The
values are restricted to very narrow regions of the Ramachandran plot, predominantly favoring -turns ( conformation) and distorted -helices. It is often too rigid for standard -helices.
-
-
1-Aminocyclobutane-1-carboxylic acid (Ac4c):
-
Geometry: Non-planar ("puckered" or butterfly shape).[2]
-
Bond Angles: ~88–90°.
-
Consequence: The ring can undergo "wing flapping" (inversion). This slight flexibility allows Ac4c to accommodate a broader range of angles, making it an excellent stabilizer for
-helices and -turns (types I and III).
-
Visualization: Conformational Landscape
The following diagram illustrates the relationship between ring size, strain energy, and accessible secondary structures.
Figure 1: Conformational restriction spectrum. Ac4c offers a "sweet spot" for helical mimicry, while Ac3c forces tight turns.
Comparative Performance Data
The following data aggregates findings from structural studies (X-ray/NMR) and proteolytic assays.
| Feature | Cyclopropane (Ac3c) | Cyclobutane (Ac4c) | Impact on Design |
| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | Both are high-energy; Ac3c is more reactive to ring-opening under harsh acidic conditions. |
| Preferred Conformation | Use Ac3c to induce a kink/turn. Use Ac4c to stabilize a helix. | ||
| Proteolytic Stability | High (Complete resistance at site) | High (Complete resistance at site) | Both sterically block protease access to the peptide bond. |
| Lipophilicity | Moderate | Higher | Ac4c adds more bulk/hydrophobicity, potentially improving membrane permeability. |
| Space Filling | Compact | Bulky | Ac4c can clash with receptor pockets if the binding site is tight. |
Synthetic Accessibility & Protocols
Choosing a scaffold often depends on your lab's synthetic capabilities. Ac4c generally requires photochemistry, while Ac3c uses organometallic carbenoid chemistry.
Decision Tree: Synthesis Workflow
Figure 2: Synthetic routes. Ac3c relies on Titanium-mediated cyclopropanation; Ac4c relies on photochemical cycloaddition.
Detailed Protocol: Synthesis of Fmoc-Ac4c-OH (Photochemical Route)
This protocol yields the cyclobutane scaffold suitable for Solid Phase Peptide Synthesis (SPPS).
-
Substrate Preparation: Dissolve Fmoc-dehydroalanine methyl ester (1.0 equiv) in degassed acetonitrile.
-
Cycloaddition: Add excess alkene (e.g., 1-octene or styrene for side-chain diversity) and a triplet sensitizer (e.g., thioxanthone, 5 mol%).
-
Irradiation: Irradiate the mixture in a quartz vessel using a UV reactor (
= 365 nm) for 4–8 hours. Monitor disappearance of the alkene peak via TLC. -
Hydrolysis: Evaporate solvent. Dissolve the crude cyclobutane ester in THF/LiOH (1M, 3 equiv). Stir at 0°C for 2 hours to hydrolyze the methyl ester without affecting the Fmoc group.
-
Workup: Acidify to pH 2 with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography.
-
Note: Ac4c is chiral. This method typically yields a racemic mixture unless a chiral auxiliary is used. Separation via chiral HPLC may be required.
-
Experimental Validation: How to Compare in Your Lab
Once synthesized, you must validate the conformational impact on your peptide.
Circular Dichroism (CD) Spectroscopy
-
Objective: Determine if the substitution promotes helicity.
-
Protocol:
-
Dissolve peptide (50
M) in phosphate buffer (pH 7.4) and TFE (trifluoroethanol) mixtures (0% to 50%). -
Scan from 190 nm to 260 nm.
-
Analysis:
-
Ac4c: Look for double minima at 208 nm and 222 nm (characteristic of
-helix). Ac4c peptides often show increased helicity in TFE compared to linear analogs. -
Ac3c: Look for a single minimum near 200–205 nm or spectra indicative of
-turns (less defined standard curves).
-
-
Proteolytic Stability Assay
-
Objective: Quantify half-life (
) extension. -
Protocol:
-
Incubate peptide (100
M) with Chymotrypsin or Human Serum (25%) at 37°C. -
Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.
-
Quench with 1% TFA in acetonitrile.
-
Analyze via HPLC-MS.
-
Expectation: Linear peptides usually degrade within minutes. Ac3c/Ac4c analogs often retain >80% integrity after 4 hours.
-
Authoritative References
-
Burgess, K., et al. (1997). "Solid-Phase Synthesis of Oligoureas." Journal of the American Chemical Society. (Foundational work on constrained backbones).
-
Toniolo, C., et al. (1997). "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. (Definitive study on Ac4c helicity).
-
Reiser, O. (2006). "Beta-amino acids: Versatile peptidomimetics." Chemical Reviews. (Broad overview including cyclic variants).
-
Wurz, R. P., & Charette, A. B. (2004).[3] "Synthesis of Cyclopropane
-Amino Acids." Journal of Organic Chemistry. (Key synthetic protocol). -
Aitken, D. J., et al. (2006).[4] "Conformational preferences of 1-aminocyclopropane-1-carboxylic acid." Tetrahedron. (Detailed Ramachandran analysis of Ac3c).
Sources
conformational analysis of peptides with 1-aminocyclobutyl residues
Conformational Analysis of Peptides with 1-Aminocyclobutyl Residues ( )
Executive Summary: The Case for in Peptidomimetics
In the design of foldamers and metabolically stable peptide therapeutics, the restriction of backbone flexibility is a primary strategy. While
This guide provides a technical comparison of
Comparative Analysis: vs. Alternatives
The incorporation of
The "Ring Strain" Hierarchy
Unlike the flexible ethyl groups of diethylglycine (Deg) or the acyclic methyls of Aib, cyclic residues (
| Residue | Structure | Conformational Preference | Dominant Secondary Structure |
| Aib | Acyclic (Dimethyl) | Helical ( | |
| Cyclopropyl | Unique / Extended | ||
| Cyclobutyl | Strongly Helical | ||
| Cyclopentyl | Helical | ||
| Proline | Pyrrolidine (N-alkyl) | Restricted | Polyproline II, |
Why Choose Over Aib?
While Aib is an excellent helix promoter,
-
Stability:
peptides often exhibit higher thermal stability than their Aib counterparts due to the entropic reduction of the unfolded state. -
Hydrophobicity: The cyclobutyl ring provides a larger hydrophobic surface area than the dimethyl group of Aib, potentially enhancing membrane permeability or receptor binding affinity.
Conformational Mechanics & Torsion Angles[1][2][3]
The conformational landscape of
Torsion Angle Values
Crystallographic data for
-
-Helix (Type III Turn):
-
H-bond pattern:
[1] -
Common in short oligomers (
).
-
- -Helix:
Visualization of the Conformational Logic
Caption: The causal pathway from cyclobutyl ring strain to specific helical secondary structures.
Experimental Protocols for Validation
To rigorously confirm the conformation of an
Protocol 1: X-Ray Crystallography (The Gold Standard)
Objective: Determine exact
-
Crystallization: Dissolve the peptide in a polar/non-polar mixture (e.g., Methanol/Water or Isopropanol/Water) to encourage slow evaporation.
peptides crystallize readily due to rigid backbones. -
Diffraction: Collect data at 100 K to reduce thermal motion.
-
Refinement: Solve structure using direct methods.
-
Validation: Calculate torsion angles.
-
Success Criterion: Observation of intramolecular H-bonds.[4] Distance
indicates -helix.
-
Protocol 2: Solution NMR Analysis
Objective: Assess conformational stability and H-bonding in solution (
-
Sample Preparation: 1-5 mM peptide concentration.
-
Variable Temperature (VT) Experiments:
-
Measure amide proton (
) chemical shifts from 298 K to 323 K (25°C to 50°C). -
Calculate Temperature Coefficients (
). -
Interpretation: Values
indicate solvent-shielded (intramolecularly H-bonded) protons. Values indicate solvent-exposed protons.
-
-
NOESY Experiments:
-
Identify
and connectivities. -
Differentiation: Strong sequential
NOEs are characteristic of helices. The ratio of to helps distinguish (tighter turn) from -helix.
-
Protocol 3: Circular Dichroism (CD) Spectroscopy
Objective: Rapid secondary structure identification.
-
Solvent: Trifluoroethanol (TFE) is often used to stabilize helices, though Methanol is standard.
-
Spectra Acquisition: 190 nm - 250 nm.
-
Signature Analysis:
- -helix: Distinct double minima at 208 nm and 222 nm.
-
-helix: Often shows a shift in the minima (e.g., negative band near 205 nm and a shoulder at 220 nm) and a lower ratio of
(often for , while for ).
Experimental Workflow Diagram
Caption: Integrated workflow for validating Ac4c peptide conformation.
References
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: PubMed / J Pept Sci. [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Source: PubMed / Pept Res. [Link]
-
Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Source: PubMed / Biopolymers. [Link][5]
-
Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides. Source: PMC / PNAS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 4. Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
stability comparison of gamma-amino acids vs alpha-amino acids
Stability Comparison: -Amino Acids vs. -Amino Acids
Executive Summary
In the landscape of peptide therapeutics, the stability profile of the building blocks dictates the drug's pharmacokinetic (PK) viability.
The Verdict:
Structural Fundamentals & Foldamers
The defining difference lies in the backbone topology.
-
-Peptides: Inherently flexible but prone to aggregation; secondary structures (
-helices, -sheets) are stabilized by H-bonds . -
-Peptides (Foldamers): The extended backbone restricts conformational space, allowing the formation of unique, highly stable secondary structures (e.g., 14-helices, 2.6
helices) distinct from natural proteins.
Visualization: Backbone Topology & Stability Logic
Figure 1: Comparison of backbone topology showing the insertion of methylene groups in
Enzymatic Stability: The Core Advantage
The primary failure mode for
Mechanism of Resistance
Proteases (e.g., trypsin, chymotrypsin) have active sites evolved to bind the specific geometry of the
-
Displaces the Scissile Bond: The amide bond is spatially shifted relative to the side chain, preventing the catalytic triad from attacking the carbonyl carbon.
-
Alters Hydrogen Bonding: The modified H-bond spacing prevents the formation of the enzyme-substrate complex.
Quantitative Comparison: Serum Half-Life (
)
The following table summarizes the stability differential typically observed in human/mouse serum assays.
| Parameter | Mechanism of Difference | ||
| Serum | 10 - 30 minutes | > 24 - 48 hours | Lack of protease recognition |
| Protease Susceptibility | High (Trypsin, Chymotrypsin, Elastase) | Negligible / Resistant | Active site spatial mismatch |
| Metabolic Clearance | Rapid renal/hepatic clearance | Slower (often due to protein binding) | Non-natural backbone |
| Main Degradation Route | Amide bond hydrolysis | Intramolecular Cyclization | Chemical vs. Enzymatic |
Field Insight: In my experience, substituting just every third residue with a
-AA (anhybrid) can increase serum stability by 10-fold without completely abolishing receptor binding affinity.
Chemical Stability: The Hidden Risk (Lactamization)
While
Because the amino and carboxyl groups are separated by three carbons, they can cyclize to form a 5-membered lactam (pyrrolidone) ring. This is kinetically highly favored (5-membered rings form faster than 3- or 4-membered rings).
-
Risk Factor: High for N-terminal
-residues or free -amino acids. -
Consequence: Loss of the free amine functionality, rendering the drug inactive or preventing coupling during synthesis.
Visualization: The Lactamization Pathway
Figure 2: Mechanism of intramolecular cyclization.
Experimental Protocol: Comparative Serum Stability Assay
To validate the stability claims in your specific lead compounds, use this self-validating LC-MS workflow.
Objective: Determine
Reagents
-
Pooled Human Serum (Sigma or similar).
-
Internal Standard (IS): Stable analog (e.g., deuterated or D-amino acid peptide).
-
Precipitation Agent: 1% Formic Acid in Ethanol (preferred over TCA to prevent acid hydrolysis of sensitive side chains).
Workflow Steps
-
Preparation: Dissolve peptide to 1 mM in water (Stock). Dilute to 100
M in PBS. -
Incubation: Mix 100
L peptide solution with 400 L Human Serum (Final conc: 20 M, 80% Serum). Incubate at 37°C with gentle shaking. -
Sampling: At
min (for ) and h (for ), remove 50 L aliquots. -
Quenching: Immediately add 200
L ice-cold Ethanol (+1% Formic Acid) containing the Internal Standard. Vortex 30s. -
Separation: Centrifuge at 15,000 x g for 10 min at 4°C to pellet serum proteins.
-
Analysis: Inject supernatant onto RP-HPLC coupled to ESI-MS. Monitor parent ion
.
Visualization: Assay Workflow
Figure 3: Step-by-step LC-MS serum stability assay workflow ensuring accurate half-life determination.
References
-
Frackenpohl, J., et al. (2001).[1] "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases." ChemBioChem. Link
-
Seebach, D., & Gardiner, J. (2008). "Beta-peptidic peptidomimetics." Accounts of Chemical Research. Link
-
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and evolution." Chemical Reviews. Link
-
Hintermann, T., & Seebach, D. (1997). "The biological stability of beta-peptides: no degradation by peptidases." Chimia. Link
-
Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link
Validating Secondary Structure Induction by Cyclobutyl Amino Acids (CBAAs)
Executive Summary
Cyclobutyl amino acids (CBAAs) represent a high-precision toolkit for constraining peptide backbones.[1] Unlike flexible acyclic residues or the helix-breaking proline, CBAAs restrict
This guide compares CBAAs—specifically 1-aminocyclobutane-1-carboxylic acid (
Part 1: The Mechanistic Advantage
The utility of CBAAs lies in their ability to "pre-organize" a peptide for binding or folding. The cyclobutane ring imposes a steric penalty on extended conformations, locking the backbone into specific geometries.
The Two Classes of CBAAs
You must distinguish between the
| CBAA Type | Structure | Primary Induction | Comparison Target |
| Amino and Carboxyl group on C1. | Aib (Helix inducer) | ||
| Amino on C1, Carboxyl on C2. | 12-Helix (Foldamer) |
Mechanistic Comparison: CBAA vs. Alternatives
The following decision logic illustrates when to deploy CBAAs over Aib or Proline based on the desired structural outcome.
Figure 1: Decision matrix for selecting cyclobutyl constraints based on target geometry.[1]
Part 2: Comparative Performance Data
Helical Propensity and Stability
is frequently compared to Aib. While Aib relies on the Thorpe-Ingold effect (gem-dimethyl repulsion),Table 1:
| Feature | Aib (Reference) | Significance | |
| Helix Type | Both strongly favor helicity over sheet formation.[1] | ||
| Solubility | Moderate (Hydrophobic) | Low (Higher Lipophilicity) | |
| Proteolytic Stability | High | Very High | The cyclobutyl ring effectively blocks protease access. |
Foldamer Induction ( -Peptides)
For
Table 2:
| Residue | Conformation Induced | H-Bond Pattern |
| Flexible / Aggregates | Irregular | |
| trans-2-ACBC | 12-Helix | |
| cis-2-ACBC | Non-helical / Turn | Variable |
Part 3: Validation Protocols (Self-Validating Systems)[1]
To confirm that your CBAA incorporation has successfully induced the target structure, you must use a multi-modal approach. Relying on CD alone is insufficient due to signal overlap.[2]
Protocol A: Circular Dichroism (CD) Spectroscopy
Purpose: Rapid assessment of global secondary structure.
Critical Variable: Solvent polarity titration (Water
-
Preparation: Dissolve peptide to 50
M in phosphate buffer (pH 7.4). -
TFE Titration: Perform scans with increasing concentrations of 2,2,2-trifluoroethanol (TFE) (0%, 20%, 50%, 100%).[1] TFE stabilizes helices; if your CBAA peptide is helical in 0% TFE, it indicates exceptional stability.
-
Data Interpretation:
Protocol B: 2D-NMR (NOESY) Structural Proof
Purpose: Definitive proof of folding via inter-residue distances.[1]
Requirement: High concentration (~2-5 mM) in
-
Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 200-400 ms.
-
Assignment Strategy:
-
Identify the amide (
) protons. -
Trace the backbone using TOCSY (identifies spin systems) and NOESY (sequential connectivity
).[1]
-
-
Diagnostic Signals (The "Fingerprint"):
Protocol C: Crystallography (The Gold Standard)
If the peptide crystallizes, X-ray diffraction provides the torsion angles directly.
Part 4: Experimental Workflow Visualization
The following diagram outlines the rigorous validation pipeline required to publish a CBAA-based structural claim.
Figure 2: Validation pipeline from synthesis to structural confirmation.
References
-
Gatos, M., et al. (1997).[4] "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link
-
Fernandes, C., et al. (2010).[5] "12-Helix folding of cyclobutane beta-amino acid oligomers." Organic Letters. Link
-
Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers."[1][3] Journal of the American Chemical Society. Link[1]
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (C(alpha)-tetrasubstitution)." Biopolymers. Link
-
Aitken, D. J., et al. (2004). "Cyclobutane-based amino acids: synthesis and incorporation into peptides." Current Organic Chemistry. Link
Sources
Biological Half-Life of Peptides Containing 1-Aminocyclobutyl Acetic Acid
This guide provides a technical analysis of the biological stability of peptides modified with 1-aminocyclobutyl acetic acid (often abbreviated as
A Comparative Guide for Stability Engineering
Executive Summary
Peptides containing 1-aminocyclobutyl acetic acid exhibit a biological half-life that is orders of magnitude longer than their native counterparts—typically extending from minutes (<30 min) to hours or days (>24h) in human serum.
This residue belongs to the class of cyclic
Mechanism of Action: Why It Works
To understand the stability profile, one must analyze the structural divergence from natural substrates.
The -Backbone Effect
Proteases (trypsin, chymotrypsin, pepsin) evolved to recognize the specific geometry of the
-
1-aminocyclobutyl acetic acid is a
-amino acid ( ). -
This insertion extends the backbone by one carbon atom.
-
Result: The "scissile bond" (the amide bond targeted for cleavage) is shifted out of the protease's catalytic triad. The enzyme cannot stabilize the transition state required for hydrolysis.
Conformational Locking (The Cyclobutyl Ring)
Linear
-
Steric Hindrance: The bulky ring prevents the peptide from fitting into deep binding pockets of proteases.
-
Secondary Structure Induction: This residue promotes the formation of stable secondary structures (e.g., 12-helices or 14-helices ), which are thermodynamically stable and resistant to unfolding—a prerequisite for proteolysis.
Visualizing the Mechanism
Figure 1: Mechanistic divergence in protease interaction. The
Comparative Performance Data
The following table synthesizes data from peptidomimetic stability studies, comparing the 1-aminocyclobutyl acetic acid modification against common alternatives.
| Modification Strategy | Residue Type | Serum Half-Life ( | Mechanism of Stability | Structural Impact |
| Native Sequence | L- | 2 - 30 min | None (Highly susceptible) | Flexible, native fold |
| Aib Substitution | 2 - 4 hours | Steric hindrance ( | Induces | |
| D-Amino Acid | D-Enantiomer | > 24 hours | Chirality unrecognized by enzymes | Disrupts native helix (Left-handed) |
| 1-Aminocyclobutyl Acetic Acid | Cyclic | > 24 - 48 hours | Backbone modification + Steric lock | Mimics native fold (14-helix) |
Key Insight: While D-amino acids also offer excellent stability, they often destroy the binding affinity because they invert the side-chain orientation. 1-aminocyclobutyl acetic acid allows the retention of side-chain vectors (if substituted appropriately) while providing superior metabolic stability.
Experimental Protocol: Validating Biological Half-Life
To objectively measure the half-life of your modified peptide, use this standardized Serum Stability Assay . This protocol ensures data integrity and reproducibility.
Materials
-
Matrix: Pooled Human Serum (or Rat Plasma), buffered to pH 7.4.
-
Internal Standard: Tolbutamide or a stable isotopically labeled analog.
-
Precipitating Agent: Acetonitrile (ACN) with 1% Formic Acid.
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock solution of the peptide in DMSO.
-
Dilute to 100
M in PBS (Phosphate Buffered Saline).
-
-
Incubation:
-
Add peptide to pre-warmed (37°C) serum to a final concentration of 10
M. -
Incubate in a shaking water bath.
-
-
Sampling (Kinetic Time Points):
-
Extract 100
L aliquots at: minutes (24h).
-
-
Quenching:
-
Immediately add 300
L of ice-cold Acetonitrile (containing Internal Standard) to the aliquot. -
Vortex for 30 seconds to precipitate serum proteins.
-
Centrifuge at 10,000
for 10 minutes at 4°C.
-
-
Analysis:
-
Inject the supernatant into LC-MS/MS (Reverse Phase C18 column).
-
Monitor the parent ion mass (
).
-
Data Calculation
Plot the natural logarithm of the remaining peptide concentration (
Workflow Diagram
Figure 2: Standardized workflow for determining peptide serum stability.
Synthesis & Incorporation Notes
For researchers planning to synthesize these peptides:
-
Building Block: The Fmoc-protected version is typically Fmoc-(1-aminocyclobutyl)acetic acid .
-
Coupling Reagents: Standard HATU/DIEA coupling works, but reaction times should be extended (2x standard time) due to the steric bulk of the cyclobutyl ring.
-
Solubility: These peptides are often more hydrophobic than native sequences. Ensure purification gradients (HPLC) are adjusted to higher organic solvent percentages.
References
-
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.[1] Link- Establishes the foundational stability of -amino acids against proteolytic degrad
-
Seebach, D., et al. (2004).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link- Describes the synthesis and folding properties of cyclic -amino acid oligomers.
-
Appella, D. H., et al. (1999).
-peptide foldamers: Robust helix formation in a new family of -amino acid oligomers. Journal of the American Chemical Society. Link- Demonstrates the structural rigidity and stability conferred by cyclic residues like ACBC and its analogs.
-
BOC Sciences. Cyclic Amino Acids Product Guide: (1-Aminocyclobutyl)acetic acid.
- Source for chemical structure and commercial availability of the specific building block.
Sources
Structural Efficacy of N-Fmoc-2-(1-aminocyclobutyl)acetic Acid: A Comparative Crystallographic Guide
This guide provides an in-depth technical analysis of N-Fmoc-2-(1-aminocyclobutyl)acetic acid (often referred to as Fmoc-
Executive Summary & Application Scope
This compound represents a critical class of
Primary Applications:
-
Foldamers: Inducing stable 14-helices or 12-helices in short peptides.
-
Proteolytic Stability: The
-backbone and quaternary carbon center resist standard proteases. -
Crystallography: Acts as a "crystallization anchor," reducing entropic freedom to facilitate lattice formation in complex peptides.
Comparative Analysis: - vs. Alternatives
The following analysis contrasts the cyclobutyl derivative against its primary competitors: linear
Table 1: Structural & Crystallographic Performance Metrics
| Feature | Fmoc- | Fmoc- | Fmoc- | Gabapentin (Cyclohexyl) |
| Backbone Type | ||||
| Conformational Freedom | High Restriction ( | High Flexibility (Random Coil) | Rigid ( | Moderate (Chair flip) |
| Dominant Fold | 14-Helix / 8-Ring | Sheet / Random | Turn / Random | |
| Ring Pucker Angle | ~20–30° (Butterfly) | N/A | ~20–30° | ~55° (Chair) |
| Crystallization Tendency | High (Low entropy) | Low (High entropy) | High | Moderate |
| Space Group (Typ.) |
Deep Dive: Crystallographic Insights
A. Torsional Constraints (
Angle)
In linear
-
Impact: This restriction forces the peptide backbone into a pre-organized state, significantly lowering the entropic penalty of binding to a target protein.
B. Ring Puckering & Packing
Unlike the planar cyclopropane ring (
-
Observation: Crystal structures show pucker angles between 18° and 30° .
-
Significance: This puckering creates a distinct hydrophobic volume that is less bulky than the cyclohexane chair of Gabapentin but more voluminous than cyclopropane, offering unique hydrophobic packing interactions in the crystal lattice.
Experimental Protocol: Crystallization & Data Collection
To obtain high-resolution data for Fmoc-
Phase 1: Synthesis & Purification (Prerequisite)
-
Purity Requirement: >98% (HPLC). Impurities (especially Fmoc-Cl byproducts) will poison crystal growth.
-
Solvent: Dissolve 10-20 mg of the derivative in a minimal amount of Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) .
Phase 2: Vapor Diffusion Crystallization (The "Self-Validating" Step)
-
Concept: Slow diffusion of a non-solvent (Pentane or Hexane) into the solution increases supersaturation gradually, favoring ordered lattice formation over amorphous precipitation.
Step-by-Step:
-
Inner Vial: Place the concentrated peptide solution (0.5 mL) in a small 2 mL glass vial. Cap it with aluminum foil and poke 3-4 micro-holes with a needle.
-
Outer Chamber: Place the small vial inside a larger 20 mL jar containing 5 mL of Pentane (the anti-solvent).
-
Sealing: Tightly screw the cap of the large jar.
-
Incubation: Store at 4°C in a vibration-free zone.
-
Validation: If precipitate appears immediately, the concentration was too high. Dilute and repeat. If no crystals appear after 7 days, increase the number of holes in the foil.
-
Phase 3: X-Ray Diffraction Parameters
-
Temperature: Collect data at 100 K to minimize thermal motion of the flexible Fmoc tail and the cyclobutane ring pucker.
-
Radiation: Mo-K
( Å) is preferred for small organic molecules to maximize resolution ( Å).
Visualizing the Structural Logic
The following diagram illustrates the conformational restriction imposed by the cyclobutane ring compared to linear alternatives, and the resulting workflow for structure determination.
Figure 1: Mechanistic flow showing how cyclobutane constraint (Fmoc-
References
-
Aitken, D. J., et al. (2018).[1] Synthesis of
-cyclobutane amino acids via visible light [2+2] cycloaddition. Publikationsserver der Universität Regensburg. Link -
Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of
-Amino Acids in Peptides and Peptidomimetics. Chemical Reviews, 111(2), 657–687. Link -
Pizzuto, L., et al. (2004).
-amino acid residues: Synthesis and structural analysis of cyclobutane derivatives. Chemistry – A European Journal.[2] Link -
Seebach, D., et al. (2004).
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
Sources
Metabolic Stability of Cyclobutane-Modified Peptides vs. Native Sequences: A Comparative Guide
Executive Summary
Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation, typically exhibiting half-lives (
By introducing profound conformational constraints and steric bulk, these modifications can extend serum half-life from minutes to hours or even days. This guide provides a technical comparison of metabolic stability between native and cyclobutane-modified sequences, supported by mechanistic insights, quantitative data, and validated experimental protocols.
Mechanistic Basis of Proteolytic Resistance
The enhanced stability of cyclobutane-modified peptides is not merely a result of removing a specific scissile bond; it is a function of global structural rigidification and steric shielding.
Conformational Constraint (The "Lock" Mechanism)
Proteases (e.g., Trypsin, Chymotrypsin) operate via an "induced fit" mechanism, requiring the peptide substrate to adopt an extended conformation (
-
Native Peptides: Flexible backbones easily rotate (
angles) to fit the protease active site. -
Cyclobutane Modification: The four-membered ring fuses the backbone
and (or similar positions), severely restricting bond rotation. This "locks" the peptide into a specific secondary structure (often a helix or turn) that is energetically unfavorable for the protease to unfold.
Steric Occlusion
The cyclobutane ring projects bulky methylene groups directly adjacent to the amide bond. This creates a "steric shield" that physically blocks the catalytic triad of the protease from accessing the carbonyl carbon of the peptide bond.
Mechanism Visualization
Figure 1: Mechanistic divergence between native and cyclobutane-modified peptides upon protease interaction. The modified backbone prevents the necessary substrate extension required for catalysis.
Comparative Performance Analysis
The following data aggregates findings from key studies comparing linear (native) sequences against their cyclobutane-stapled or CBAA-substituted counterparts.
Quantitative Stability Data
| Peptide Class | Sequence Type | Modification Strategy | Serum Half-Life ( | Protease Resistance (Trypsin/Chymotrypsin) | Source |
| Native | Linear EK1 (Viral Fusion Inhibitor) | None | ~3.0 hours | >95% degraded in 12h | [1] |
| Modified | Stapled E7-E7 | Cyclobutane-bearing anchoring residues | > 12 hours | >50% intact after 12h | [1] |
| Native | None | < 30 minutes | Rapid hydrolysis | [2] | |
| Modified | Cyclobutane | > 24 hours | Inert (No cleavage detected at 36h) | [2] | |
| Native | RGD Peptidomimetic | Linear | ~20 minutes | Rapid clearance | [3] |
| Modified | Cyclobutane Scaffold | Central Cyclobutane Core | > 80 minutes | High stability in liver microsomes | [3] |
Case Study: E7-E7 Stapled Peptides
In a study targeting the SARS-CoV-2 spike protein, researchers utilized cyclobutane-based amino acids (termed E7 and Z7) to create "stapled" peptides.[1][2]
-
Result: The linear precursor exhibited a helicity of only 13.6% and was rapidly degraded by
-chymotrypsin. The E7-E7 cyclobutane-stapled variant displayed significantly higher helicity and retained >50% structural integrity after 12 hours of aggressive protease exposure [1]. -
Implication: The cyclobutane ring not only stabilizes the secondary structure (increasing binding affinity) but also acts as a metabolic shield.
Experimental Protocols for Stability Assessment
To validate the stability of your own cyclobutane-modified candidates, use the following standardized protocols. These workflows prioritize LC-MS quantification for precision over colorimetric assays.
Workflow Overview
Figure 2: Standardized workflow for assessing metabolic stability in biological matrices.
Protocol 1: Serum Stability Assay
Objective: Determine
-
Preparation:
-
Thaw pooled human or mouse plasma (heparin or EDTA stabilized) at 37°C.
-
Prepare a 1 mM stock of the peptide in DMSO or water.
-
-
Incubation:
-
Dilute peptide to a final concentration of 10 µM in 90% plasma (pre-warmed to 37°C).
-
Incubate in a thermomixer at 37°C, 500 rpm.
-
-
Sampling:
-
At
minutes and hours, remove 50 µL aliquots.
-
-
Quenching (Critical Step):
-
Immediately add aliquot to 200 µL of ice-cold Ethanol containing 1% Formic Acid .
-
Note: Ethanol/Formic acid is superior to Acetonitrile for recovering hydrophobic cyclobutane peptides [4].
-
-
Processing:
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure full protein precipitation.
-
Centrifuge at 13,000
g for 10 minutes at 4°C.
-
-
Analysis:
-
Inject 10 µL of supernatant onto a C18 reverse-phase column (e.g., Agilent AdvanceBio Peptide).
-
Monitor the Total Ion Count (TIC) or specific MRM transition for the parent peptide.
-
Calculate % remaining relative to
.
-
Protocol 2: Enzymatic Resistance Challenge
Objective: Assess resistance to specific proteases (Aggressive challenge).
-
Enzyme Prep: Prepare Trypsin or Chymotrypsin at 10 ng/µL in 50 mM Ammonium Bicarbonate (pH 7.8).
-
Ratio: Mix Peptide:Enzyme at a ratio of 100:1 (w/w).
-
Incubation: 37°C for up to 24 hours.
-
Analysis: Follow Quenching and LC-MS steps as above.
-
Success Metric: A cyclobutane-modified peptide is considered "stable" if >80% remains intact after 4 hours, whereas native peptides typically degrade <50% within 30 minutes.
Conclusion
The incorporation of cyclobutane moieties—whether through backbone stapling or the use of
References
-
Zheng, Z., et al. (2021). "Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling."[2] Nature Communications. Available at: [Link]
-
Ortuño, R. M., et al. (2005). "Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides." Current Organic Chemistry. Available at: [Link]
-
Slack, R. J., et al. (2022). "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists." RSC Medicinal Chemistry. Available at: [Link]
-
Chen, W., et al. (2019). "Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS." Bioanalysis. Available at: [Link]
Sources
Safety Operating Guide
N-Fmoc-2-(1-aminocyclobutyl)acetic acid proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for N-Fmoc-2-(1-aminocyclobutyl)acetic acid , a specialized β-amino acid derivative used in peptidomimetic drug discovery.
Safety & Compliance Warning:
-
Regulatory Status: As a research chemical, this substance is often not explicitly listed on RCRA P-lists or U-lists.[1] Therefore, it must be managed as a Novel/Unlisted Hazardous Waste until characterization proves otherwise.[1]
-
Chemical Sensitivity: The Fmoc (9-fluorenylmethoxycarbonyl) moiety is base-sensitive . Exposure to secondary amines (e.g., piperidine) or strong bases will liberate the free amine and dibenzofulvene, altering the waste profile.[1]
Chemical Waste Profile & Hazard Assessment
Before disposal, you must categorize the waste stream based on the compound's physiochemical state.[1]
| Property | Specification | Disposal Implication |
| Chemical Class | Fmoc-protected β-amino acid | Combustible organic solid. Do not drain dispose. |
| Functional Groups | Carboxylic acid, Carbamate (Fmoc), Cyclobutane ring | Acidic character. Ring strain (~26 kcal/mol) implies high energy release during incineration.[1] |
| Stability | Stable at STP; Base-labile | Incompatible with basic waste streams (e.g., aqueous NaOH, amine solutions).[1] |
| RCRA Classification | Not Listed (Default: D001/Ignitable if in solvent) | Must be segregated as "Non-Regulated Chemical Waste" (solid) or "Hazardous Solvent Waste" (solution). |
| PPE Requirements | Nitrile gloves, Lab coat, Safety glasses | Standard organic handling.[1] Avoid dust inhalation (H335).[2][3] |
Waste Segregation & Collection Protocols
Proper segregation is the primary defense against unexpected chemical reactions in waste containers.
A. Solid Waste (Pure Substance & Contaminated Debris)
-
Scope: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid Debris (Contaminated with N-Fmoc-amino acid)."
-
Protocol:
-
Transfer solid waste directly into the HDPE jar.
-
Do not mix with oxidizers or strong bases.
-
Seal tightly to prevent moisture ingress (hydrolysis risk).
-
B. Liquid Waste (Mother Liquors & HPLC Effluent)
-
Scope: Solutions in DMF, DCM, Methanol, or Acetonitrile.
-
Container: Amber glass or HDPE solvent waste carboy (vented cap recommended).
-
Segregation Rule:
-
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in DMF, DMSO, Methanol, or Acetonitrile.[1]
-
-
Critical Precaution: Ensure the waste container pH is < 9.0 . High pH (from waste piperidine) will cleave the Fmoc group, generating dibenzofulvene precipitates that can clog waste lines or polymerize.[1]
Decision Logic: Disposal Workflow
The following decision tree illustrates the correct routing for this compound waste.
Figure 1: Decision logic for segregating Fmoc-amino acid waste streams to ensure regulatory compliance and safety.
Spill Response & Cleanup Procedure
In the event of a benchtop spill, immediate containment is required to prevent the spread of fine particulate matter.[1]
Required Materials:
-
Spill pillows or absorbent pads.
-
Scoop/dustpan (spark-proof).
-
Acetone (for final surface polish).
Step-by-Step Protocol:
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE Up: Don double nitrile gloves, safety goggles, and an N95 mask (if powder is aerosolized).[1]
-
Contain (Solid): Gently cover the powder with a damp paper towel to prevent dust cloud formation. Scoop the damp material into a waste jar.
-
Contain (Liquid): Place absorbent pads over the liquid. Allow 5 minutes for absorption.
-
Decontaminate:
-
Wipe the surface with a soap/water solution to solubilize the polar carboxylic acid moiety.
-
Follow with an Acetone wipe to remove lipophilic Fmoc residues.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste container.
Regulatory & Transport Information
When preparing waste for pickup by your EHS (Environmental Health & Safety) department or external contractor:
-
US DOT Shipping Name: Not Regulated (unless in hazardous solvent).
-
EPA Waste Codes (if pure): None assigned. Label as "Non-Regulated Chemical Waste - For Incineration."
-
EPA Waste Codes (if in solvent):
Final Disposal Method: The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted hazardous waste facility. This ensures the complete destruction of the cyclobutane ring and the Fmoc group, preventing environmental bioaccumulation.[1]
References
-
Sigma-Aldrich. (2024).[2][5] Safety Data Sheet: Fmoc-Amino Acids (General Class). Merck KGaA.[2] Link
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[4][7][8] Link
-
National Institutes of Health (NIH). (2023). Chemical Wastes in the Peptide Synthesis Process. Link
-
University of California, Irvine. (2020).[1] Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
